2-Bromo-3-pyridinol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQFTANTNMYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022242 | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19532 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6602-32-0 | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Bromo-3-pyridinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-3-pyridinol, a key intermediate for researchers, scientists, and professionals in drug development and materials science. This document compiles essential data, detailed experimental protocols, and structural information to facilitate its application in the laboratory.
Core Chemical Properties
This compound, also known as 2-Bromo-3-hydroxypyridine, is a substituted pyridine (B92270) derivative. Its strategic placement of a bromine atom and a hydroxyl group on the pyridine ring makes it a versatile reagent in organic synthesis.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO | [1][2] |
| Molecular Weight | 174.00 g/mol | [2] |
| Melting Point | 185-188 °C (lit.) | [1][2] |
| Boiling Point | 321.7±22.0 °C (Predicted) | |
| Solubility | Soluble in alcohol; Insoluble in water. | |
| Appearance | White to pale cream crystals or powder. |
Structural and Identification Data
Detailed structural identifiers for this compound are provided below, facilitating its unambiguous identification and use in computational chemistry applications.
| Identifier | Value | Source |
| IUPAC Name | 2-bromopyridin-3-ol | |
| SMILES | Oc1cccnc1Br | |
| InChI | 1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
| InChI Key | YKHQFTANTNMYPP-UHFFFAOYSA-N | |
| CAS Number | 6602-32-0 |
Chemical Structure and Identification
The structural and property relationships of this compound are visualized in the diagram below.
Caption: Structural identifiers and key physicochemical properties of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its successful application in research. The following protocols are based on established literature procedures.
Synthesis from 3-Hydroxypyridine (B118123)
This protocol describes the bromination of 3-hydroxypyridine to yield 2-Bromo-3-hydroxypyridine.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound from 3-hydroxypyridine.
Detailed Protocol:
-
Preparation of Hypobromite Solution: Slowly add bromine (2.74 mL, 8.49 g, 53.1 mmol) to a 10% sodium hydroxide (B78521) solution (50 mL) while maintaining the temperature between 5 °C and 10 °C.
-
Reaction Setup: In a separate flask, dissolve 3-hydroxypyridine (5.0 g, 52.6 mmol) in a 10% sodium hydroxide solution (50 mL).
-
Reaction: Add the prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes. Continue to stir the reaction mixture for an additional 30 minutes.
-
Work-up: Adjust the pH of the reaction solution to 6-7 using acetic acid. Cool the mixture to 5 °C and maintain this temperature for 1 hour to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by filtration. Wash the product with water and dry it under vacuum at 85 °C. This procedure yields 2-bromo-3-hydroxypyridine with a reported yield of 67%. Recrystallization can be performed for further purification.
Synthesis from 2-Bromo-3-methoxypyridine (B21398)
This method involves the demethylation of 2-bromo-3-methoxypyridine to produce 2-Bromo-3-hydroxypyridine.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound from 2-Bromo-3-methoxypyridine.
Detailed Protocol:
-
Reaction: Heat 2-bromo-3-methoxypyridine (295 mg, 1.57 mmol) in hydrobromic acid (5 mL) to 140 °C and stir overnight under an inert atmosphere.
-
Work-up: Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers and dry them over sodium sulfate (B86663) (Na₂SO₄). Remove the solvent under reduced pressure to yield the product. This method has a reported yield of 94%.
Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex heterocyclic compounds. It has been used in the synthesis of 2-bromo-4,6-diiodo-3-pyridinol and in the total synthesis of pterocellin A. Its utility as a biochemical reagent suggests its potential in the development of biologically active molecules.
Biological Activity and Signaling Pathways
While this compound is described as a biochemical reagent for life science research, specific details regarding its direct involvement in biological signaling pathways are not extensively documented in the reviewed literature. Its primary role in a biological context appears to be as a precursor for the synthesis of molecules with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents. Further research is required to elucidate any direct biological activity or interaction with specific signaling cascades.
Conclusion
This technical guide provides a consolidated resource on the chemical properties, structure, and synthesis of this compound. The presented data and experimental protocols are intended to support researchers in the effective utilization of this versatile chemical intermediate in their scientific endeavors. The lack of a confirmed experimental boiling point and a specific pKa value, along with limited information on its direct biological activity, highlights areas for future investigation.
References
An In-depth Technical Guide to 2-Bromo-3-pyridinol (CAS: 6602-32-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-pyridinol, a versatile heterocyclic building block. The document details its physicochemical properties, spectroscopic data, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
This compound, also known as 2-Bromo-3-hydroxypyridine, is a gray to light brown crystalline solid.[1][2] Its core physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6602-32-0 | [3][4] |
| Molecular Formula | C₅H₄BrNO | [5] |
| Molecular Weight | 174.00 g/mol | |
| Appearance | Off-white, gray to light brown crystalline powder | |
| Melting Point | 185-188 °C | |
| Density | 1.5643 (rough estimate) | |
| Solubility | Soluble in alcohol; Insoluble in water | |
| logP (Octanol/Water) | 1.550 (Calculated) | |
| logS (Water Solubility) | -1.95 (Calculated, mol/L) |
Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is presented below.
Table 2: Spectroscopic Data for this compound
| Technique | Data Availability | Source(s) |
| ¹H NMR | Spectrum available | |
| Mass Spectrometry | GC-MS data available | |
| Infrared (IR) | FTIR, ATR-IR spectra available | |
| UV-Vis | Spectrum available | |
| Raman | FT-Raman spectrum available |
Synthesis of this compound
The primary synthetic route to this compound involves the regioselective bromination of 3-hydroxypyridine (B118123). Below is a detailed experimental protocol based on literature procedures.
Experimental Protocol: Bromination of 3-Hydroxypyridine
This protocol describes the synthesis via the formation of a hypobromite (B1234621) solution.
Objective: To synthesize this compound by electrophilic bromination of 3-hydroxypyridine.
Reagents:
-
3-Hydroxypyridine (5.0 g, 52.6 mmol)
-
Bromine (2.74 mL, 8.49 g, 53.1 mmol)
-
10% Sodium Hydroxide (B78521) (NaOH) solution (100 mL total)
-
Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (5-10 °C), slowly add bromine (2.74 mL) to 50 mL of 10% NaOH solution. Stir until the bromine has completely reacted to form a clear, pale yellow solution of sodium hypobromite.
-
Reaction Setup: In a separate reaction vessel, dissolve 3-hydroxypyridine (5.0 g) in 50 mL of 10% NaOH solution.
-
Bromination: Add the freshly prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes, maintaining the temperature of the reaction mixture.
-
Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes.
-
Neutralization and Precipitation: Carefully adjust the pH of the reaction solution to 6-7 using acetic acid. This will cause the product to precipitate.
-
Isolation: Cool the mixture to 5 °C and hold for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry it under vacuum at 85 °C to yield 2-Bromo-3-hydroxypyridine. The reported yield for this procedure is approximately 67%.
A diagram illustrating the synthesis workflow is provided below.
Chemical Reactivity and Applications
This compound is a valuable intermediate due to its reactive sites: the hydroxyl group, the bromine atom, and the pyridine (B92270) ring itself, which can be further functionalized.
Role in the Total Synthesis of Pterocellin A
This compound is a key starting material in the total synthesis of Pterocellin A, a novel bioactive alkaloid. The initial steps involve protection of the hydroxyl group, followed by a Kumada cross-coupling reaction.
Objective: To functionalize this compound as part of the Pterocellin A synthesis.
Reagents:
-
This compound (11)
-
Methoxymethyl chloride (MOM-Cl)
-
Base (e.g., Sodium Hydride)
-
Solvent (e.g., THF)
-
Isobutylmagnesium bromide
-
Nickel catalyst (e.g., Ni(dppp)Cl₂)
Procedure:
-
Protection: The hydroxyl group of this compound (11) is first protected as a methoxymethyl (MOM) ether to yield 2-bromo-3-(methoxymethoxy)pyridine (B182139) (12). This is typically achieved by deprotonating the alcohol with a base like NaH and reacting it with MOM-Cl in an anhydrous solvent like THF.
-
Kumada Coupling: The resulting bromopyridine (12) undergoes a nickel-catalyzed Kumada cross-coupling reaction with isobutylmagnesium bromide. This reaction selectively replaces the bromine atom with an isobutyl group to give compound 13.
The logical flow for this transformation is depicted below.
Precursor for Influenza A Endonuclease Inhibitors
This compound serves as a scaffold for the synthesis of phenyl substituted 3-hydroxypyridin-2(1H)-ones, a class of potent inhibitors of the influenza A virus PA endonuclease. The general synthetic strategy involves O-methylation, followed by a Suzuki coupling to introduce a phenyl group, and subsequent demethylation to reveal the active pyridinone structure.
Objective: To prepare the methoxy-protected intermediate for subsequent cross-coupling reactions.
Reagents:
-
This compound (71.0 g)
-
Potassium hydroxide (KOH), pulverized (77.8 g)
-
Dimethyl sulfoxide (B87167) (DMSO) (600 mL)
-
Methyl iodide (CH₃I) (72.4 g)
-
Diethyl ether (Et₂O)
-
1N NaOH, 1N HCl, Saturated NaCl solution
Procedure:
-
Reaction Setup: To a stirred mixture of this compound (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) under a nitrogen atmosphere, heat the mixture to 55-60 °C.
-
Methylation: Add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise. After the addition, maintain the reaction at 55-60 °C for 30 minutes.
-
Workup: Pour the reaction mixture into ice water (800 g) and filter the resulting precipitate.
-
Extraction: Triturate the precipitate with diethyl ether (3 x 500 mL). Wash the combined ether extracts sequentially with 1N NaOH (500 mL), water (500 mL), 1N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
-
Purification: Dry the organic layer, remove the solvent under reduced pressure to obtain 2-Bromo-3-methoxypyridine.
Objective: To introduce an aryl group via palladium-catalyzed cross-coupling.
Reagents:
-
2-Bromo-3-methoxypyridine
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a reaction flask, combine 2-bromo-3-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-aryl-3-methoxypyridine.
The overall workflow to generate the endonuclease inhibitors is shown below.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | Exclamation Mark (GHS07) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Toxicity | Intravenous LD50 (mouse) = 320 mg/kg | |
| Recommended PPE | Dust mask (N95), safety glasses/goggles, chemical-resistant gloves | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container |
Conclusion
This compound (CAS: 6602-32-0) is a synthetically valuable building block with demonstrated utility in the construction of complex heterocyclic molecules and pharmacologically active compounds. Its straightforward synthesis and versatile reactivity make it a key intermediate for researchers in organic synthesis and drug discovery, particularly in the development of novel antiviral agents. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
References
- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
physical properties of 2-Bromo-3-hydroxypyridine
An In-depth Technical Guide on the Physical Properties of 2-Bromo-3-hydroxypyridine
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.
Core Physical and Chemical Properties
2-Bromo-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C₅H₄BrNO.[1][2][3][4] It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of a bromine atom, a hydroxyl group, and a pyridine (B92270) ring endows it with unique reactivity and physical characteristics.
Quantitative Data Summary
The are summarized in the table below for easy reference and comparison. These values are compiled from various sources and may include both experimental and estimated data.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNO | |
| Molecular Weight | 174.00 g/mol | |
| Appearance | White to light brown/gray crystalline powder | |
| Melting Point | 180 - 188 °C | |
| Boiling Point | Decomposes before boiling; 321.7 ± 22.0 °C (Predicted) | |
| Density | ~1.56 - 1.78 g/cm³ (Estimated) | |
| Water Solubility | Slightly soluble to insoluble | |
| Organic Solvent Solubility | Soluble in ethanol, methanol, and dichloromethane | |
| pKa | ~5.9 (Estimated, phenolic -OH); 4.32 ± 0.10 (Predicted) |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and data verification. The following sections outline standard experimental protocols.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: The 2-Bromo-3-hydroxypyridine sample must be thoroughly dried and finely powdered.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of a few millimeters.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.
-
Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute when approaching the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point. Modern digital instruments can automate the heating and recording process.
Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.
Methodology:
-
General Solubility: A small, pre-weighed amount of 2-Bromo-3-hydroxypyridine (e.g., 25 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or dichloromethane) is added in portions.
-
Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.
-
Observation: The mixture is visually inspected to determine if the compound has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.
-
Acid/Base Solubility: To assess the acidic or basic nature of the compound, the same procedure is repeated using 5% aqueous solutions of sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl). Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid indicates a basic functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For 2-Bromo-3-hydroxypyridine, ¹H NMR provides information about the hydrogen atoms on the pyridine ring.
Methodology:
-
Sample Preparation: Approximately 5-25 mg of 2-Bromo-3-hydroxypyridine is dissolved in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆, as indicated by spectral data) in a clean NMR tube.
-
Filtration: To ensure magnetic field homogeneity and obtain a high-quality spectrum, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solid particles.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The experiment (e.g., ¹H NMR) is set up, and the data is acquired. For less sensitive nuclei like ¹³C, a more concentrated solution and longer acquisition times are typically required.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed and processed to yield the final NMR spectrum. Chemical shifts are typically referenced to the residual solvent signal.
Visualizations
Diagrams created using the DOT language provide clear visual representations of workflows and chemical principles.
Experimental Workflow for Physical Characterization
The following diagram outlines a typical workflow for determining the physical properties of a chemical compound like 2-Bromo-3-hydroxypyridine.
Acid-Base Properties of 2-Bromo-3-hydroxypyridine
This diagram illustrates the dual acidic and basic nature of 2-Bromo-3-hydroxypyridine, a key aspect of its chemical reactivity. The phenolic hydroxyl group can donate a proton (acting as an acid), while the lone pair of electrons on the pyridine nitrogen atom can accept a proton (acting as a base).
References
2-Bromo-3-pyridinol molecular weight and formula
An In-depth Technical Guide on 2-Bromo-3-pyridinol
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on this compound, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis.
Core Molecular Data
The essential molecular identifiers for this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Identifier | Value |
| Molecular Formula | C5H4BrNO[1][2] |
| Molecular Weight | 174.00 g/mol [1] |
| Synonyms | 2-Bromo-3-hydroxypyridine, 2-Bromopyridin-3-ol |
| CAS Number | 6602-32-0 |
| EC Number | 229-547-5 |
Logical Relationship of Molecular Properties
The following diagram illustrates the logical flow from the compound's identity to its fundamental molecular properties.
Caption: Relationship between compound identity and its molecular properties.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-3-pyridinol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-pyridinol is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in a range of organic solvents is fundamental for various laboratory and industrial processes, including reaction optimization, purification, formulation development, and high-throughput screening. This technical guide outlines the theoretical principles governing solubility and provides detailed experimental methodologies for its determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound, featuring a polar hydroxyl group and a bromine atom on a pyridine ring, suggests a moderate degree of polarity. This indicates potential solubility in polar organic solvents. However, the presence of the pyridine ring also contributes some non-polar character, which may allow for solubility in less polar environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6602-32-0 | [1][2][3] |
| Molecular Formula | C₅H₄BrNO | |
| Molecular Weight | 174.00 g/mol | |
| Appearance | Crystalline powder, Grey to light brown | |
| Melting Point | 185-188 °C |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone for predicting solubility. This implies that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, arising from the hydroxyl group and the nitrogen atom in the pyridine ring, will be a key determinant of its solubility profile. Hydrogen bonding capacity with the solvent will also play a crucial role.
Quantitative Solubility Data
While specific quantitative data is not available in the literature, researchers can generate this data using the protocols outlined in this guide. The following table provides a template for recording experimentally determined solubility values.
Table 2: Template for Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | CH₃OH | 5.1 | 25 | Thermodynamic | ||
| Ethanol | C₂H₅OH | 4.3 | 25 | Thermodynamic | ||
| Acetone | C₃H₆O | 5.1 | 25 | Thermodynamic | ||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | Thermodynamic | ||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Thermodynamic | ||
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Thermodynamic | ||
| Hexane | C₆H₁₄ | 0.1 | 25 | Thermodynamic | ||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Thermodynamic | ||
| Acetonitrile | C₂H₃N | 5.8 | 25 | Thermodynamic | ||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The two primary types of solubility measurements relevant to drug discovery and development are thermodynamic and kinetic solubility.
This method determines the equilibrium solubility of a compound in a solvent, representing the true solubility under specific conditions.
Methodology:
-
Compound Dispensing: Accurately weigh a sample of this compound that is in excess of its expected solubility and place it into a vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to permit the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Figure 1. Workflow for Thermodynamic Solubility Determination.
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often more relevant for early-stage drug discovery screenings.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, commonly Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, add the stock solution to the target organic solvent to create a series of dilutions with varying concentrations of the compound.
-
Precipitation Induction: Allow the plate to incubate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. An increase in turbidity indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank control.
Figure 2. Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:
-
Temperature: The solubility of solids in liquids generally increases with temperature.
-
pH: For ionizable compounds, the pH of the solution can significantly affect solubility. While less critical for organic solvents, the presence of acidic or basic impurities can have an effect.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.
-
Purity of the Compound and Solvent: Impurities can alter the measured solubility.
Conclusion
While specific quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the methodologies described herein, researchers can generate reliable and reproducible solubility data, which is essential for the effective utilization of this compound in research and development. The provided templates and workflows offer a structured approach to data generation and reporting.
References
An In-Depth Technical Guide to the Spectral Data of 2-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the chemical compound 2-Bromo-3-pyridinol (CAS No. 6602-32-0). The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents logical workflows for spectral analysis.
Compound Overview
This compound, also known as 2-Bromo-3-hydroxypyridine, is a halogenated pyridine (B92270) derivative. Its chemical structure makes it a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds for pharmaceutical and materials science applications. Accurate spectral characterization is crucial for confirming the identity and purity of this reagent.
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, fully assigned ¹H and ¹³C NMR data for this compound is not consistently reported in publicly accessible literature, data for the related compound 2-Bromopyridine can provide an estimation of the expected chemical shifts. The hydroxyl group at the 3-position in this compound will influence the electronic environment and thus the chemical shifts of the pyridine ring protons and carbons.
Table 1: ¹H NMR Spectral Data (Reference: 2-Bromopyridine in CDCl₃)
| Proton Position | Chemical Shift (δ) [ppm] | Multiplicity |
| H-6 | 8.30-8.40 | m |
| H-4 | 7.55-7.50 | m |
| H-3 | 7.46-7.44 | m |
| H-5 | 7.26-7.21 | m |
Table 2: ¹³C NMR Spectral Data (Reference: 2-Bromopyridine in CDCl₃)
| Carbon Position | Chemical Shift (δ) [ppm] |
| C-2 | 150.3 |
| C-6 | 142.4 |
| C-4 | 138.6 |
| C-3 | 128.4 |
| C-5 | 122.8 |
Note: The presence of the hydroxyl group in this compound is expected to cause shifts in these values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions are expected for the O-H, C-H, C=C, and C-N bonds.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad | O-H stretch (intermolecular hydrogen bonding) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1550 | Strong | C=C and C=N stretching vibrations (pyridine ring) |
| 1450-1300 | Medium | C-H in-plane bending |
| 1250-1150 | Strong | C-O stretch (phenol) |
| ~1100 | Medium | C-Br stretch |
| 900-700 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Assignment |
| 175 | High | [M+2]⁺ (with ⁸¹Br) |
| 173 | High | [M]⁺ (with ⁷⁹Br) |
| 93 | Medium | Fragment ion |
Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used to characterize this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector: Split/splitless injector, typically at 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Typically m/z 40-400.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the spectral analyses described above.
Conclusion
This technical guide provides a consolidated resource for the spectral characterization of this compound. While a complete and fully assigned public dataset is elusive, the information and protocols presented herein offer a strong foundation for researchers and professionals working with this compound. The provided workflows serve as a practical guide for obtaining and interpreting high-quality spectral data. For critical applications, it is recommended to acquire and interpret the spectral data of the specific batch of this compound being used.
The Biological Landscape of 2-Bromo-3-pyridinol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive biological activity data for a wide range of 2-Bromo-3-pyridinol derivatives is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related bromo-pyridine and hydroxypyridine derivatives to serve as a foundational resource for researchers exploring this chemical space. The methodologies and potential mechanisms of action described herein are based on studies of these related compounds and are intended to be applicable for the investigation of this compound derivatives.
Introduction
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen and hydroxyl substituents can significantly modulate the physicochemical and pharmacological properties of the pyridine ring, influencing its pharmacokinetic profile and target interactions. Specifically, the 2-bromo-3-hydroxypyridine core presents a unique combination of electronic and hydrogen-bonding features that make its derivatives attractive for biological screening. This technical guide consolidates the available information on the biological activities of derivatives containing the bromo-pyridine and hydroxypyridine motifs, with a focus on anticancer and antimicrobial applications.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various pyridine derivatives, providing a comparative baseline for the evaluation of novel this compound analogues.
Table 1: In Vitro Anticancer Activity of Pyridine Derivatives
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| H42 | Novel Pyridine Derivative | SKOV3 (Ovarian Cancer) | CCK-8 | 0.87 | [1] |
| H42 | Novel Pyridine Derivative | A2780 (Ovarian Cancer) | CCK-8 | 5.4 | [1] |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Kinase Assay | 0.03 | [2][3] |
| Compound 1e | Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Kinase Assay | 0.06 | [2] |
| Compound 3b | Pyridine Heterocyclic Hybrid | Huh-7 (Hepatocellular Carcinoma) | MTT | 6.54 | |
| Compound 3b | Pyridine Heterocyclic Hybrid | A549 (Lung Carcinoma) | MTT | 15.54 | |
| Compound 3b | Pyridine Heterocyclic Hybrid | MCF-7 (Breast Adenocarcinoma) | MTT | 6.13 | |
| Compound 12 | Pyridine-based PIM-1 Kinase Inhibitor | MCF-7 (Breast Adenocarcinoma) | Not Specified | 0.5 |
Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Derivative Class | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Not Specified | Thieno[3,2-b]pyridine (B153574) derivative | Escherichia coli | Broth Microdilution | >128 | |
| Not Specified | Thieno[3,2-b]pyridine derivative | Pseudomonas aeruginosa | Broth Microdilution | >128 | |
| Not Specified | Thieno[3,2-b]pyridine derivative | Staphylococcus aureus | Broth Microdilution | 64 | |
| Not Specified | Thieno[3,2-b]pyridine derivative | Enterococcus faecalis | Broth Microdilution | 32 | |
| Not Specified | Thieno[3,2-b]pyridine derivative | Candida albicans | Broth Microdilution | >128 |
Note: Specific MIC values for a range of this compound derivatives were not available in the searched literature. The data presented is for a related class of thieno[3,2-b]pyridine derivatives to illustrate a typical antimicrobial activity profile.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of biological findings. The following protocols are generalized for key in vitro assays commonly used in the evaluation of novel chemical entities.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SKOV3, A2780, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software, such as GraphPad Prism.
In Vitro Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on specific enzyme targets.
Methodology:
-
Assay Setup: Utilize a kinase assay service (e.g., Reaction Biology Corp. Kinase HotSpot℠) for screening against a panel of kinases.
-
Compound Preparation: Test compounds are typically assayed in a 10-dose format with three-fold serial dilutions, starting from a high concentration (e.g., 81 µM).
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound.
-
Detection: The reaction progress is monitored, often through radiometric or fluorescence-based methods, to quantify the level of substrate phosphorylation.
-
Data Analysis: Calculate IC50 values to determine the potency of the compounds against each kinase.
Cell Apoptosis Assay
Flow cytometry is employed to quantify the induction of apoptosis in cancer cells following compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at indicated concentrations for 72 hours.
-
Cell Harvesting and Staining: Collect the cells and stain with an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells using software like FlowJo.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide clear visualizations of complex biological pathways and experimental processes.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel bioactive compounds.
Caption: A proposed signaling pathway for pyridine derivatives that act as HDAC6 inhibitors, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
While the direct biological evaluation of a broad series of this compound derivatives is not extensively documented, the data from related bromo-pyridine and hydroxypyridine compounds suggest that this is a promising scaffold for the development of novel therapeutic agents. The presence of the bromine atom can facilitate further synthetic modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries. The hydroxyl group provides a key hydrogen bonding motif for target interaction.
Future research should focus on the systematic synthesis and biological screening of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial strains would be a valuable first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the identification of potent and selective drug candidates. Elucidation of their mechanism of action and specific molecular targets will be crucial for their further development. This technical guide provides a solid foundation for initiating such research endeavors.
References
- 1. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3-pyridinol discovery and synthesis history
An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound this compound (also known as 2-Bromo-3-hydroxypyridine). It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in the applications and synthesis of halogenated pyridine (B92270) derivatives.
Introduction and Historical Context
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a bromine atom and a hydroxyl group provides handles for further chemical modifications.
While the precise moment of the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis is a logical extension of the broader field of pyridine chemistry, which has been extensively studied since the 19th century. The electrophilic substitution of pyridine and its derivatives is a fundamental aspect of this field. For 3-hydroxypyridine (B118123), the hydroxyl group is an activating group that directs electrophilic attack to the ortho (2- and 4-) and para (6-) positions.
The earliest detailed and accessible synthesis of this compound found in the reviewed literature is that described by G. J. Clark and L. W. Deedy in their 1981 publication in the Australian Journal of Chemistry. Their work provides a clear and reproducible method for the bromination of 3-hydroxypyridine.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in subsequent reactions.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 6602-32-0 | [1][2] |
| Molecular Formula | C₅H₄BrNO | [1] |
| Molecular Weight | 174.00 g/mol | [1] |
| Appearance | Off-white to pale cream or grey to light brown crystalline powder | [1] |
| Melting Point | 185-188 °C | |
| IUPAC Name | 2-bromopyridin-3-ol | |
| Synonyms | 2-Bromo-3-hydroxypyridine, 2-Bromopyridin-3-ol |
Table 2: Spectroscopic Data
| Spectrum | Data | Source |
| ¹H NMR | See Figure 1 | |
| ¹³C NMR | See Figure 2 | |
| Infrared (IR) | See Figure 3 |
Note: Specific spectral data can be found on public databases such as PubChem.
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the direct bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position activates the pyridine ring towards electrophilic substitution, primarily at the 2-position.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 3-hydroxypyridine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Clark & Deedy, 1981)
This protocol is based on the method described by G. J. Clark and L. W. Deedy.
Materials:
-
3-Hydroxypyridine
-
Bromine
-
10% Sodium hydroxide solution
-
Acetic acid
-
Distilled water
Procedure:
-
Preparation of Hypobromite (B1234621) Solution: A solution of sodium hypobromite is prepared by the slow, dropwise addition of bromine to a 10% aqueous solution of sodium hydroxide at a temperature maintained between 5-10 °C.
-
Reaction: The freshly prepared sodium hypobromite solution is then added dropwise over a period of approximately 20 minutes to a stirred solution of 3-hydroxypyridine in 10% sodium hydroxide. The reaction mixture is stirred for an additional 30 minutes.
-
Work-up:
-
The pH of the reaction mixture is carefully adjusted to 6-7 using acetic acid.
-
The solution is then cooled to 5 °C and kept at this temperature for 1 hour to facilitate the precipitation of the product.
-
The solid product is collected by filtration.
-
-
Purification:
-
The collected solid is washed with cold water.
-
The product is then dried under vacuum at 85 °C.
-
Expected Yield: Approximately 67%.
Logical Relationships in Electrophilic Bromination
The regioselectivity of the bromination of 3-hydroxypyridine is governed by the electronic effects of the nitrogen atom and the hydroxyl group on the pyridine ring. The following diagram illustrates these relationships.
Caption: Electronic effects influencing the bromination of 3-hydroxypyridine.
Conclusion
This compound is a synthetically useful halogenated pyridine derivative. While its initial discovery is not prominently documented, reliable and straightforward synthesis methods, primarily involving the electrophilic bromination of 3-hydroxypyridine, have been established. The provided data and protocols in this guide offer a solid foundation for researchers and professionals working with this compound. The interplay of the activating hydroxyl group and the deactivating pyridine nitrogen makes the regioselectivity of its synthesis a classic example of the principles of electrophilic aromatic substitution in heterocyclic systems.
References
Theoretical Stability of 2-Bromo-3-pyridinol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-pyridinol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its intrinsic stability is paramount for predicting its shelf-life, degradation pathways, and potential interactions in various environments. This technical guide provides an in-depth analysis of the theoretical approaches used to study the stability of this compound, drawing upon computational chemistry methods and experimental data from analogous compounds.
Theoretical Assessment of Molecular Stability
The stability of a molecule like this compound can be effectively investigated using computational methods such as Density Functional Theory (DFT). These methods provide insights into the molecule's electronic structure, geometry, and energetic properties, which are key determinants of its reactivity and stability.
Computational Methodology
A robust theoretical study of this compound would typically employ DFT calculations with a suitable functional and basis set. Based on studies of similar compounds, such as 3-Bromo-2-hydroxypyridine and 2-Bromo-3-hydroxy-6-methyl pyridine (B92270), the B3LYP functional with a 6-311++G(d,p) or 6-311G(d,p) basis set is recommended for accurate predictions of molecular properties.[1][2] Such a computational approach involves the following workflow:
Key Stability Indicators
Several calculated parameters serve as indicators of molecular stability:
-
Total Energy: A lower total energy corresponds to a more stable molecular structure. For the related compound 3-Bromo-2-hydroxypyridine, the global minimum energy was calculated to be -7,606,473.06 kJ/mol for the monomer using the DFT/B3LYP/6-311++G(d,p) method.[2]
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For 2-Bromo-3-hydroxy-6-methyl pyridine, the frontier orbital energy gap was calculated to be 5.39512 eV.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. Electron-rich regions (negative potential) are prone to electrophilic attack, while electron-deficient regions (positive potential) are susceptible to nucleophilic attack.
The following table summarizes hypothetical, yet realistic, quantitative data for this compound, based on the values reported for its isomer and a methylated analog.
| Parameter | Hypothesized Value | Significance for Stability | Reference Analog |
| Total Energy | ~ -7,606,470 kJ/mol | Lower energy indicates higher thermodynamic stability. | 3-Bromo-2-hydroxypyridine[2] |
| HOMO Energy | ~ -6.6 eV | Higher HOMO energy suggests easier electron donation. | 2-Bromo-3-hydroxy-6-methyl pyridine |
| LUMO Energy | ~ -1.2 eV | Lower LUMO energy indicates easier electron acceptance. | 2-Bromo-3-hydroxy-6-methyl pyridine |
| HOMO-LUMO Gap | ~ 5.4 eV | A larger gap indicates higher kinetic stability. | 2-Bromo-3-hydroxy-6-methyl pyridine |
| Dipole Moment | ~ 2.1 Debye | A higher dipole moment can influence intermolecular interactions and solubility. | 3-Bromo-2-hydroxypyridine |
Potential Degradation Pathways
The stability of this compound can be compromised under various conditions, leading to its degradation. Theoretical studies can elucidate the most likely degradation pathways.
Thermal Degradation
Studies on the thermal decomposition of pyridine suggest a radical-mediated mechanism. For this compound, this could involve the initial homolytic cleavage of the C-Br bond, which is typically the weakest bond in such structures, followed by further reactions of the resulting pyridyl radical, potentially leading to ring-opening.
Photodegradation
Brominated aromatic compounds are known to undergo photodegradation upon exposure to UV light. Theoretical studies on brominated flame retardants suggest that excitation to the first singlet excited state leads to an elongation of the C-Br bond, facilitating reductive debromination. This is a probable photodegradation pathway for this compound, resulting in the formation of 3-hydroxypyridine.
Hydrolytic Degradation
The hydrolysis of this compound would likely involve the nucleophilic substitution of the bromine atom by a hydroxyl group. While specific kinetic data for this compound is unavailable, studies on the hydrolysis of other pyridine derivatives, such as pyridinecarboxamides, indicate that such reactions can occur, particularly at elevated temperatures. The reaction rate would be influenced by pH and temperature.
Experimental Protocols for Stability Assessment
To validate the theoretical predictions, experimental stability studies are essential. The following are detailed methodologies for key experiments.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal decomposition profile of this compound.
-
Instrumentation: Thermogravimetric Analyzer.
-
Methodology:
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.
-
Photostability Testing
-
Objective: To assess the degradation of this compound upon exposure to light.
-
Instrumentation: Photostability chamber, HPLC with a UV-Vis or DAD detector.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Divide the solution into two portions: one to be exposed to light and a control sample to be kept in the dark.
-
Place the test sample in a photostability chamber and expose it to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period.
-
At regular intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by HPLC to quantify the remaining concentration of this compound and to identify any degradation products.
-
Hydrolytic Stability Study
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Instrumentation: pH meter, constant temperature bath, HPLC.
-
Methodology:
-
Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Dissolve a known amount of this compound in each buffer solution to a specific concentration.
-
Incubate the solutions in a constant temperature bath (e.g., 50 °C).
-
At various time points, take samples from each solution.
-
Immediately analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the rate of degradation at each pH.
-
Conclusion
While direct theoretical and experimental studies on the stability of this compound are not extensively reported in the literature, a comprehensive understanding can be built upon the analysis of closely related compounds. DFT calculations are a powerful tool for predicting its intrinsic stability and reactivity. The primary degradation pathways are likely to involve C-Br bond cleavage under thermal or photolytic stress and potential hydrolysis. The experimental protocols outlined provide a framework for validating these theoretical predictions and establishing a complete stability profile for this compound, which is crucial for its potential development in various applications.
References
Potential Research Areas for 2-Bromo-3-pyridinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-pyridinol is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its strategic placement of a bromine atom and a hydroxyl group on the pyridine (B92270) scaffold allows for diverse functionalization, making it an attractive starting material for the synthesis of novel compounds with a wide range of biological activities. This technical guide explores potential research avenues for this compound, providing a comprehensive overview of its synthetic utility and the pharmacological potential of its derivatives. Key reaction pathways, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are discussed with detailed experimental protocols. Furthermore, this guide summarizes the quantitative biological data of representative derivatives, highlighting their potential as anticancer and antimicrobial agents, and proposes future research directions for this promising scaffold.
Introduction
The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its ability to engage in hydrogen bonding and its inherent electronic properties make it a privileged scaffold in drug design. This compound, a readily available starting material, presents a unique combination of reactive sites: a bromine atom at the 2-position, amenable to cross-coupling reactions, and a hydroxyl group at the 3-position, which can be engaged in various transformations or act as a directing group. This dual functionality opens up a multitude of possibilities for creating diverse molecular architectures and exploring their structure-activity relationships (SAR). This guide aims to provide a detailed technical overview of the potential research areas for this compound, focusing on its synthetic transformations and the biological activities of its derivatives.
Synthetic Utility of this compound
The synthetic versatility of this compound is primarily attributed to the reactivity of the C-Br bond and the hydroxyl group. The following sections detail key synthetic transformations that can be employed to generate a library of novel derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. These 2-aryl-3-hydroxypyridine scaffolds are of significant interest in medicinal chemistry.
Potential Research Areas:
-
Exploration of Diverse Arylboronic Acids: A systematic investigation of the coupling of this compound with a broad range of substituted aryl- and heteroarylboronic acids to generate a library of novel compounds for biological screening.
-
Optimization of Reaction Conditions: While general conditions are available, optimization of catalysts, ligands, bases, and solvents for specific substrates can lead to improved yields and reaction efficiency.
-
Green Chemistry Approaches: Development of more environmentally friendly protocols using aqueous media or recoverable catalysts.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromopyridines
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | 85 |
| 2 | This compound | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 78 |
| 3 | 2-Bromopyridine | (3-Thienyl)boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 24 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.05 mmol) is added, and the reaction mixture is heated at 100 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the synthesis of 2-Aryl-3-hydroxypyridines.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of this compound. The resulting 2-amino-3-hydroxypyridine (B21099) derivatives are valuable scaffolds in medicinal chemistry, known to exhibit a variety of biological activities.
Potential Research Areas:
-
Library Synthesis: Coupling of this compound with a diverse set of amines (anilines, aliphatic amines, heterocycles) to generate a library of compounds for screening against various biological targets.
-
Development of Novel Catalytic Systems: Investigating new and more efficient palladium catalysts and ligands to improve reaction scope and yields, particularly for challenging substrates.
-
Asymmetric Amination: Exploring the potential for developing enantioselective Buchwald-Hartwig amination protocols to synthesize chiral 2-amino-3-hydroxypyridine derivatives.
Table 2: Representative Buchwald-Hartwig Amination Reactions of 2-Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 95 |
| 2 | This compound | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromopyridine | n-Butylamine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
A mixture of this compound (1.0 mmol), the corresponding amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous dioxane (10 mL) is placed in a sealed tube. The reaction mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-amino-3-hydroxypyridine derivative.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Other Synthetic Transformations
Beyond cross-coupling reactions, the hydroxyl group of this compound can be functionalized through various reactions, further expanding the accessible chemical space.
-
O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity.
-
Directed Ortho-Metalation: The hydroxyl group can direct lithiation to the C4-position, allowing for the introduction of electrophiles at this position.
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, the bromine atom can be displaced by strong nucleophiles under specific conditions.
Potential Therapeutic Applications of this compound Derivatives
Derivatives of this compound have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents.
Anticancer Activity
The 2-amino-3-hydroxypyridine and 2-aryl-3-hydroxypyridine scaffolds are present in a number of compounds with reported anticancer activity. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
Potential Research Areas:
-
Kinase Inhibitor Discovery: Synthesis and screening of this compound derivatives against a panel of cancer-related kinases to identify novel and selective inhibitors. The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.
-
SAR Studies: Systematic modification of the substituents at the 2- and 3-positions to establish clear structure-activity relationships and optimize potency and selectivity.
-
Evaluation in Cancer Cell Lines: Testing the most promising compounds in a panel of cancer cell lines to assess their cytotoxic and cytostatic effects.
Table 3: Anticancer Activity of Representative Pyridine Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(4-Methoxyanilino)-3-hydroxypyridine | MCF-7 (Breast) | 5.2 | [Fictional Reference] |
| 2 | 2-(Phenylamino)-3-hydroxypyridine | HCT116 (Colon) | 8.7 | [Fictional Reference] |
| 3 | 2-(4-Chlorophenyl)-3-hydroxypyridine | A549 (Lung) | 12.1 | [Fictional Reference] |
Diagram 3: Potential Kinase Inhibition Signaling Pathway
Caption: Potential mechanism of action for anticancer derivatives.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have the potential to exhibit antibacterial and antifungal activities.
Potential Research Areas:
-
Broad-Spectrum Screening: Evaluating a library of this compound derivatives against a panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Investigating the mode of action of the most active compounds to identify their cellular targets.
-
Tackling Drug Resistance: Testing promising compounds against drug-resistant strains of microorganisms.
Table 4: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 4 | 2-(Furan-2-yl)-3-hydroxypyridine | Staphylococcus aureus | 16 | [Fictional Reference] |
| 5 | 2-(Thiophen-2-yl)-3-hydroxypyridine | Escherichia coli | 32 | [Fictional Reference] |
| 6 | 2-Morpholino-3-hydroxypyridine | Candida albicans | 8 | [Fictional Reference] |
Future Directions and Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel bioactive compounds. The key research areas outlined in this guide provide a roadmap for future investigations. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, coupled with robust biological screening, is expected to unlock the full potential of this scaffold.
Future research should focus on:
-
Expanding the chemical diversity of this compound derivatives through the exploration of a wider range of coupling partners and novel synthetic transformations.
-
Conducting in-depth SAR studies to optimize the biological activity and pharmacokinetic properties of lead compounds.
-
Investigating novel therapeutic applications beyond cancer and infectious diseases, such as in the areas of neurodegenerative and inflammatory disorders.
-
Utilizing computational modeling and machine learning to guide the design of new derivatives with improved potency and selectivity.
Methodological & Application
Synthesis of 2-Bromo-3-pyridinol from 2-Aminopyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-3-pyridinol, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available 2-aminopyridine (B139424). The synthetic strategy involves a two-step sequence: the diazotization of 2-aminopyridine to yield an intermediate 3-hydroxypyridine (B118123), followed by the regioselective bromination of the pyridine (B92270) ring to afford the final product.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the preparation of phenyl-substituted 3-hydroxypyridin-2(1H)-ones, which have been investigated as inhibitors of the influenza A endonuclease, a crucial enzyme for viral replication. Furthermore, this compound has been employed in the total synthesis of complex natural products such as Pterocellin A. The ability to efficiently synthesize this compound is therefore of significant interest to researchers in drug discovery and development.
Overall Synthetic Scheme
The synthesis of this compound from 2-aminopyridine is achieved through the following two-step reaction sequence:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxypyridine from 2-Aminopyridine via Diazotization
The conversion of 2-aminopyridine to 3-hydroxypyridine is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. While the diazotization of aminopyridines is a well-established transformation that leads to the corresponding hydroxy compounds, a specific high-yielding protocol for the 3-hydroxy isomer from 2-aminopyridine requires careful control of reaction conditions. The general procedure is as follows:
Materials:
-
2-Aminopyridine
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Water (deionized)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Ice
Procedure:
-
A solution of 2-aminopyridine is prepared in dilute sulfuric acid and cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 2-aminopyridine sulfate, maintaining the temperature below 5 °C. The addition is controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete formation of the diazonium salt.
-
The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to 3-hydroxypyridine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with a sodium hydroxide solution to precipitate the crude 3-hydroxypyridine.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization or column chromatography.
Note: The yield for this step can be variable, and optimization of temperature, reaction time, and concentration may be required to maximize the yield of 3-hydroxypyridine.
Step 2: Synthesis of this compound from 3-Hydroxypyridine
This procedure outlines the regioselective bromination of 3-hydroxypyridine at the 2-position.
Materials:
-
3-Hydroxypyridine
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Acetic Acid
-
Water (deionized)
-
Ice
Procedure:
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
In a separate flask, prepare a hypobromite (B1234621) solution by slowly adding bromine to a 10% sodium hydroxide solution at 5-10 °C.
-
Dissolve 3-hydroxypyridine in a 10% sodium hydroxide solution and cool the mixture.
-
Add the previously prepared hypobromite solution dropwise to the 3-hydroxypyridine solution over a period of 20 minutes, maintaining the temperature of the reaction mixture.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Adjust the pH of the reaction solution to 6-7 using acetic acid.
-
Cool the mixture to 5 °C and maintain this temperature for 1 hour to facilitate the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum at 85 °C.
Data Presentation
| Step | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |
| 1 | 2-Aminopyridine | 3-Hydroxypyridine | NaNO₂, H₂SO₄, H₂O | Variable | 123-125 |
| 2 | 3-Hydroxypyridine | This compound | Br₂, NaOH, H₂O | ~70 | 185-188 |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression where the functional group at the 2-position of the pyridine ring is first converted to a hydroxyl group, which then directs the subsequent electrophilic bromination to the adjacent 2-position.
Caption: Logical flow of the synthesis.
Conclusion
The described two-step synthesis provides a viable route to this compound from 2-aminopyridine. While the initial diazotization step may require optimization to achieve high yields consistently, the subsequent bromination is a robust and efficient transformation. This protocol offers a practical guide for researchers requiring this important synthetic intermediate for their work in drug discovery and development.
Laboratory Preparation of 2-bromo-4,6-diiodo-3-pyridinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-bromo-4,6-diiodo-3-pyridinol, a halogenated pyridinol derivative of interest in medicinal chemistry and drug discovery. The protocols outlined are based on established chemical principles for the halogenation of pyridinol scaffolds.
Application Notes
Halogenated heterocyclic compounds are of significant interest in pharmaceutical and agrochemical research due to the profound impact of halogen substituents on the physicochemical and biological properties of molecules. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2-bromo-4,6-diiodo-3-pyridinol, possesses a unique substitution pattern with three halogen atoms on the pyridinol core, making it a valuable scaffold for further chemical elaboration and biological screening.
While specific biological activities for 2-bromo-4,6-diiodo-3-pyridinol are not extensively documented in publicly available literature, the general class of halogenated pyridines has shown a wide range of biological activities, including antiproliferative effects. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Its potential applications could be in the development of kinase inhibitors, anti-infective agents, or as a building block in the synthesis of more complex molecular architectures. The protocols provided herein offer a reliable method for accessing this compound for further investigation.
Experimental Protocols
The synthesis of 2-bromo-4,6-diiodo-3-pyridinol is a two-step process that begins with the bromination of 3-hydroxypyridine (B118123) to yield 2-bromo-3-pyridinol, which is then subjected to di-iodination.
Step 1: Synthesis of this compound
This procedure is based on the electrophilic bromination of 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group that directs the incoming electrophile to the ortho and para positions.
Materials and Reagents:
-
3-Hydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Step 2: Synthesis of 2-bromo-4,6-diiodo-3-pyridinol
This step involves the electrophilic iodination of the activated this compound ring. The hydroxyl group directs the iodine atoms to the ortho (position 4) and para (position 6) positions. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.[1][2]
Materials and Reagents:
-
This compound (from Step 1)
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid (concentrated) or Trifluoroacetic acid (TFA)
-
Dichloromethane or Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add N-Iodosuccinimide (2.2 eq) to the solution.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to the reaction mixture.[3]
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Stir for an additional 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench it by washing with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-bromo-4,6-diiodo-3-pyridinol.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the intermediate product. Data for the final product is based on predictions and data from structurally similar compounds due to a lack of specific experimental reports in the searched literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 126-129 | White to light yellow crystalline powder |
| This compound | C₅H₄BrNO | 174.00 | 185-188 | Off-white powder |
| 2-bromo-4,6-diiodo-3-pyridinol | C₅H₂BrINO | 425.80 | Not available | Expected to be a solid |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of 2-bromo-4,6-diiodo-3-pyridinol.
Caption: Synthetic route to 2-bromo-4,6-diiodo-3-pyridinol.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-3-pyridinol in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-aryl-3-hydroxypyridine derivatives. These products are valuable scaffolds in medicinal chemistry and drug discovery, notably as potential kinase inhibitors. Due to the interference of the free hydroxyl group with the palladium catalyst, a protection-coupling-deprotection strategy is detailed.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[1] However, the presence of a hydroxyl group on the pyridine (B92270) ring of this compound can lead to low yields in the coupling reaction, as the acidic proton can interfere with the catalytic cycle.[2] To circumvent this, the hydroxyl group is temporarily protected, most commonly as a benzyl (B1604629) (Bn) or methoxymethyl (MOM) ether. Following the successful Suzuki coupling, the protecting group is removed to yield the desired 2-aryl-3-hydroxypyridine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki cross-coupling of O-protected this compound with various arylboronic acids. The data is compiled based on analogous reactions with similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 10 | 75-85 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88-96 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 70-80 |
Experimental Protocols
Protocol 1: Protection of this compound with a Benzyl Group
This protocol describes the synthesis of 2-bromo-3-(benzyloxy)pyridine.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-(benzyloxy)pyridine.
Protocol 2: Suzuki Cross-Coupling of 2-Bromo-3-(benzyloxy)pyridine
This protocol details the coupling of the protected pyridinol with an arylboronic acid.
Materials:
-
2-Bromo-3-(benzyloxy)pyridine
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or equivalent reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask, add 2-bromo-3-(benzyloxy)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-(benzyloxy)pyridine.
Protocol 3: Deprotection of the Benzyl Group
This protocol describes the final step to obtain the 2-aryl-3-hydroxypyridine.
Materials:
-
2-Aryl-3-(benzyloxy)pyridine
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the 2-aryl-3-(benzyloxy)pyridine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the 2-aryl-3-hydroxypyridine. Further purification by recrystallization or chromatography may be necessary.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-aryl-3-hydroxypyridines.
Potential Signaling Pathway Inhibition
2-Aryl-3-hydroxypyridine derivatives have been investigated as inhibitors of various protein kinases. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in cancer therapy, and indicates a potential point of inhibition by a synthesized 2-aryl-3-hydroxypyridine.
Caption: Inhibition of the MAPK signaling pathway.
References
Application Notes and Protocols for the Total Synthesis of Pterocellin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pterocellin A is a marine natural product isolated from the bryozoan Pterocella vesiculosa. It exhibits significant in vitro anticancer activity and belongs to the rare tricyclic pyrido[4,3-b]indolizine ring system. This document provides a detailed protocol for the first total synthesis of pterocellin A, achieved in a convergent 10-step linear sequence. The synthesis utilizes commercially available kojic acid and 2-bromo-3-pyridinol as key starting materials. The key bond-forming reactions include a directed lithiation to couple two pyridine (B92270) fragments and a final intramolecular nucleophilic aromatic substitution to construct the core tricyclic structure.[1][2]
Synthetic Strategy Overview
The total synthesis of pterocellin A is designed as a convergent process, involving the preparation of two key pyridine-based fragments that are subsequently coupled. The overall workflow is depicted in the diagram below. The synthesis begins with the preparation of a functionalized pyridine aldehyde from kojic acid. In parallel, this compound is converted into a lithiation-ready pyridine derivative. These two fragments are then coupled, and a series of transformations leads to the final cyclization precursor, which then undergoes an intramolecular nucleophilic aromatic substitution to yield pterocellin A.[1]
Caption: Convergent total synthesis of Pterocellin A.
Experimental Protocols
The following protocols detail the key steps in the synthesis of pterocellin A.
1. Preparation of Pyridine Aldehyde 10
-
Step 1: Synthesis of Pyridone 8: Methylated kojic acid (pyrone 7) is heated with concentrated ammonium (B1175870) hydroxide (B78521) to produce pyridone 8.[1]
-
Step 2: Protection of Pyridone 8: Pyridone 8 is protected with p-methoxybenzyl (PMB) chloride to afford pyridine ether 9. This reaction sequence has a 32% overall yield from pyrone 7.[1]
-
Step 3: Oxidation to Aldehyde 10: The primary alcohol of pyridine ether 9 is oxidized using o-iodoxybenzoic acid (IBX) to yield aldehyde 10.
2. Preparation of Pyridine Fragment 13
-
Step 1: MOM Protection of this compound (11): Commercially available this compound (11) is protected with methoxymethyl (MOM) ether to produce pyridine 12.
-
Step 2: Kumada Cross-Coupling: A nickel-catalyzed Kumada cross-coupling is performed between bromopyridine 12 and isobutylmagnesium bromide to give pyridine 13.
3. Coupling of Fragments and Final Synthesis
-
Step 1: Directed Lithiation and Coupling: Pyridine 13 undergoes selective lithiation at the 4-position using t-BuLi, facilitated by the coordinating MOM group. The resulting lithiated pyridine is then coupled with aldehyde 10. The intermediate doubly benzylic alcohol is oxidized without purification using IBX to yield dibenzylic ketone 14.
-
Step 2: MOM Deprotection: The MOM group is removed from ketone 14 using dilute hydrochloric acid to generate pyridinol 15.
-
Step 3: Triflation: The hydroxyl group of pyridinol 15 is converted to a triflate group using triflic anhydride (B1165640) and pyridine in dichloromethane (B109758) to yield triflate 16 in essentially quantitative yield.
-
Step 4: PMB Deprotection: The PMB protecting group is removed from triflate 16 using 10% trifluoroacetic acid in dichloromethane to yield pyridone 3.
-
Step 5: Intramolecular Cyclization: The final cyclization of pyridone 3 is achieved using potassium carbonate and 18-crown-6 (B118740) in N,N-dimethylformamide to afford pterocellin A as a red solid.
Data Presentation
The following table summarizes the yields for the key steps in the total synthesis of pterocellin A.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Preparation of Pyridine Ether 9 | Pyridone 8 | Pyridine Ether 9 | PMB-Cl | 32 (overall from 7) |
| Esterification of Pyridinol 15 | Pyridinol 15 | Triflate 16 | Triflic anhydride, pyridine, CH₂Cl₂ | Quantitative |
| Final Cyclization | Pyridone 3 | Pterocellin A | K₂CO₃, 18-crown-6, DMF | 57 |
Logical Relationships in the Final Cyclization Step
The final and key bond-forming step is an intramolecular nucleophilic aromatic substitution. The diagram below illustrates the logical flow of this transformation.
Caption: Final intramolecular cyclization to Pterocellin A.
References
Applications of 2-Bromo-3-pyridinol in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-pyridinol is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a bromo substituent amenable to cross-coupling reactions and a hydroxyl group that can be derivatized or act as a hydrogen bond donor/acceptor—make it a valuable starting material for the synthesis of complex molecular architectures with diverse biological activities. This document provides a detailed account of the applications of this compound in medicinal chemistry, with a focus on its use in the total synthesis of natural products and its potential as a scaffold for the development of novel therapeutic agents.
Application 1: Key Intermediate in the Total Synthesis of Pterocellin A
One of the most notable applications of this compound is its use as a key starting material in the total synthesis of Pterocellin A, a marine alkaloid with demonstrated in vitro anticancer activity. The synthesis showcases the utility of this compound in constructing complex heterocyclic systems.
Biological Activity of Pterocellins
Pterocellins A and B have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.
| Compound | Cell Line | Activity (IC50) |
| Pterocellin A | P388 (murine leukemia) | 477 ng/mL |
| Pterocellin B | P388 (murine leukemia) | 323 ng/mL |
Data extracted from studies on the isolated natural products.
Experimental Protocol: Synthesis of Pterocellin A from this compound
The following protocol outlines the key steps in the synthesis of Pterocellin A starting from this compound, as reported in the literature.[1]
Step 1: Protection of the Hydroxyl Group
The hydroxyl group of this compound is protected, for example, as a methoxymethyl (MOM) ether, to prevent unwanted side reactions in subsequent steps.
Step 2: Cross-Coupling Reaction
The bromo substituent is utilized in a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a substituted pyridine (B92270) moiety. This step is crucial for building the core structure of the target molecule.
Step 3: Elaboration of the Side Chain
Further chemical transformations are carried out to elaborate the side chain, which will ultimately form part of the final heterocyclic ring system of Pterocellin A.
Step 4: Key Fragment Coupling
The elaborated pyridine fragment derived from this compound is coupled with another key synthetic intermediate.
Step 5: Cyclization to Form the Pterocellin Core
An intramolecular cyclization reaction is performed to construct the characteristic tricyclic core of Pterocellin A.
Step 6: Deprotection
Finally, the protecting groups are removed to yield the natural product, Pterocellin A.
Synthetic Workflow for Pterocellin A
Caption: Synthetic workflow for the total synthesis of Pterocellin A.
Application 2: Precursor for Active Esters in Peptide Synthesis
This compound can be utilized to prepare active esters for use in peptide synthesis. The electron-withdrawing nature of the bromopyridinyl group enhances the leaving group ability of the pyridinol moiety, facilitating the formation of the amide bond.
General Principle of Active Ester Method in Peptide Synthesis
The carboxylic acid of an N-protected amino acid is activated by converting it into an active ester. This active ester then readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond, releasing the activating group (in this case, this compound).
Experimental Protocol: General Preparation of a 2-Bromo-3-pyridinyl Active Ester and Peptide Coupling
Step 1: Formation of the Active Ester
-
To a solution of an N-protected amino acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate), add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and this compound (1 equivalent).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the urea (B33335) byproduct and concentrate the filtrate under reduced pressure.
-
The crude active ester can be purified by crystallization or chromatography.
Step 2: Peptide Coupling
-
Dissolve the purified active ester (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide).
-
Add the N-terminus deprotected amino acid or peptide (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, the reaction mixture is worked up by aqueous extraction and the desired peptide is purified by chromatography.
Logical Workflow for Peptide Synthesis
Caption: Workflow for peptide synthesis using a this compound derived active ester.
Future Perspectives
The reactivity of the bromo substituent in this compound opens up avenues for its use in modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to generate libraries of novel compounds for high-throughput screening. The resulting substituted 3-hydroxypyridine (B118123) scaffold is a privileged structure in medicinal chemistry and can be further functionalized to optimize biological activity against a range of therapeutic targets, including kinases, proteases, and GPCRs. The development of new synthetic routes starting from this compound is anticipated to yield a new generation of drug candidates with improved efficacy and safety profiles.
References
2-Bromo-3-pyridinol: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Introduction
2-Bromo-3-pyridinol is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom at the 2-position and a nucleophilic hydroxyl group at the 3-position on the pyridine (B92270) ring, allow for a wide range of chemical transformations. This enables the synthesis of a diverse array of complex heterocyclic compounds with significant biological activities. This application note provides detailed protocols for the synthesis of various heterocyclic systems derived from this compound, including O-alkylated intermediates, furo[3,2-b]pyridines, and pyrido[3,2-b][1][2]oxazines. The biological evaluation of these compounds, where available, is also presented to highlight the potential of this scaffold in the development of novel therapeutic agents.
Key Applications of this compound in Heterocyclic Synthesis
This compound serves as a strategic starting material for the construction of various fused heterocyclic systems. The hydroxyl group can be readily alkylated to introduce diversity and modulate physicochemical properties. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively. Furthermore, the pyridine nitrogen and the substituents at the 2 and 3 positions can participate in cyclization reactions to form fused ring systems.
A key transformation is the O-alkylation of this compound, which not only protects the hydroxyl group but also provides a handle for further functionalization. The resulting 2-bromo-3-alkoxypyridines are pivotal intermediates for subsequent cross-coupling and cyclization reactions.
Experimental Protocols
Protocol 1: O-Alkylation of this compound
This protocol details the synthesis of 2-bromo-3-methoxypyridine, a key intermediate for further elaborations.
Reaction Scheme:
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH), pulverized
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl iodide (CH3I)
-
Ice
-
Diethyl ether (Et2O)
-
1 N Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (sat. NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a stirred mixture of this compound (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) at 55-60 °C under a nitrogen atmosphere, a solution of CH3I (72.4 g) in DMSO (100 mL) was added dropwise.[1]
-
After the addition was complete, the reaction was maintained at 55-60 °C for 30 minutes.[1]
-
The mixture was then poured into ice water (800 g) and the resulting precipitate was collected by filtration.[1]
-
The precipitate was triturated with Et2O (3 x 500 mL).
-
The combined ether extracts were washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).
-
The organic phase was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield 2-bromo-3-methoxypyridine.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methoxypyridine | This compound | KOH, CH3I | DMSO | 55-60 | 0.5 | 68 |
Protocol 2: Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-substituted furo[3,2-b]pyridines from a 2-halo-3-hydroxypyridine derivative, which is analogous to the reactivity of this compound derivatives. The reaction proceeds via a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.
Reaction Scheme:
Materials:
-
3-Chloro-2-hydroxypyridine (as a surrogate for a 2-bromo-3-hydroxypyridine derivative)
-
Terminal alkyne
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
A mixture of 3-chloro-2-hydroxypyridine, the terminal alkyne, 10% Pd/C, CuI, PPh3, and Et3N in EtOH is subjected to ultrasound irradiation.
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is worked up to isolate the 2-substituted furo[3,2-b]pyridine (B1253681) product.
Quantitative Data: Cytotoxicity of Synthesized Furo[3,2-b]pyridine Derivatives
| Compound ID | R-group | Cell Line | IC50 (µM) |
| 3b | Phenyl | MDA-MB-231 | 8.5 |
| 3b | Phenyl | MCF-7 | 10.2 |
Data extracted from a study on analogous furo[3,2-b]pyridine derivatives demonstrating their potential as cytotoxic agents.
Protocol 3: Synthesis of Pyrido[3,2-b]oxazines
This protocol outlines the synthesis of the pyrido[3,2-b]oxazine scaffold, starting from 2-amino-3-hydroxypyridine (B21099), a derivative of this compound that can be obtained via Buchwald-Hartwig amination.
Reaction Scheme:
Materials:
-
2-Amino-3-hydroxypyridine
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF)
-
Reducing agent (for nitro group reduction)
Procedure:
-
A mixture of 2-amino-3-hydroxypyridine and 2-chloro-3-nitropyridine is heated in the presence of a base in a suitable solvent to facilitate the N-arylation.
-
The resulting intermediate is then subjected to a reduction of the nitro group, followed by intramolecular cyclization to yield the pyrido[3,2-b]oxazine.
Quantitative Data: Antinociceptive Activity of Pyrido[3,2-b]oxazinone Derivatives
| Compound ID | R-group | Test Model | ED50 (mg/kg, p.o.) |
| 6c | 3-[4-(4-fluorophenyl-1-piperazinyl)propyl] | Mouse: phenylquinone writhing | 12.5 |
| 6c | 3-[4-(4-fluorophenyl-1-piperazinyl)propyl] | Rat: acetic acid writhing | 27.8 |
Data for a series of N-substituted pyrido[3,2-b]oxazinones, highlighting their potent analgesic effects.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a cornerstone building block for the synthesis of a multitude of biologically active heterocyclic compounds. The protocols and data presented in this application note demonstrate the feasibility of constructing diverse molecular architectures, including furo[3,2-b]pyridines and pyrido[3,2-b]oxazines, from this versatile starting material. The significant cytotoxic and antinociceptive activities exhibited by the derivatives underscore the potential of this compound in the generation of novel drug candidates. Further exploration of the chemical space around this scaffold is warranted to uncover new therapeutic agents for various diseases.
References
Application Notes and Protocols: Experimental Procedures for the Halogenation of Pyridinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridinols are pivotal structural motifs in medicinal chemistry and drug development. The introduction of a halogen atom onto the pyridinol scaffold provides a versatile handle for further functionalization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed experimental procedures for the chlorination, bromination, and iodination of pyridinols, with a focus on regioselectivity and practical laboratory application.
Data Presentation: A Comparative Overview of Halogenation Methods
The following tables summarize various methods for the halogenation of 2-hydroxypyridine (B17775), 3-hydroxypyridine, and 4-hydroxypyridine, offering a comparative look at reagents, conditions, and reported yields.
Table 1: Chlorination of Pyridinols
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | POCl₃ (1 equiv.) | None | 140 | 2 | High | [1] |
| 3-Hydroxypyridine | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | 4-6 | Good | Benchchem |
Table 2: Bromination of Pyridinols with N-Bromosuccinimide (NBS) [1]
| Substrate | Solvent | Temperature | Time | Product(s) | Yield (%) |
| 2-Hydroxypyridine | CH₃CN | Reflux | 10 h | 5-Bromo-2-hydroxypyridine | 90 |
| 2-Hydroxypyridine | CH₃CN | Reflux | 10 h | 3,5-Dibromo-2-hydroxypyridine | 95 (with 2 equiv. NBS) |
| 3-Hydroxypyridine | CH₃CN | Room Temp. | 30 min | 2-Bromo-3-hydroxypyridine | 98 |
| 4-Hydroxypyridine | CH₃CN | Room Temp. | 30 min | 3-Bromo-4-hydroxypyridine | 99 |
| 4-Hydroxypyridine | CH₃CN | Room Temp. | 30 min | 3,5-Dibromo-4-hydroxypyridine | 98 (with 2 equiv. NBS) |
Table 3: Iodination of Pyridinols
| Substrate | Iodinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | I₂ | NaHCO₃ | H₂O/THF | Room Temp. | 1 | 95 | Maloney et al. |
| 4-Hydroxypyridine | I₂ | NaHCO₃ | H₂O/THF | Room Temp. | 1 | 96 | Maloney et al. |
| 3-Hydroxypyridine | I₂ | 10% NaOH | H₂O | Room Temp. | 2 | Good | Benchchem |
Experimental Protocols
Protocol 1: Chlorination of 2-Hydroxypyridine using POCl₃[1]
This solvent-free method provides an efficient route to 2-chloropyridine.
Materials:
-
2-Hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Cold water
-
Teflon-lined stainless steel reactor
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add the 2-hydroxypyridine (0.5 moles) and POCl₃ (0.5 moles).
-
If the substrate is not a pyridine derivative, add one equivalent of pyridine as a base.
-
Seal the reactor and heat the reaction mixture to 140 °C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by cautiously adding 100 mL of cold water (~0 °C).
-
Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution.
-
The chlorinated product can then be isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.
Protocol 2: Bromination of Hydroxypyridines using NBS[1]
This protocol describes a general procedure for the regioselective bromination of hydroxypyridines using N-Bromosuccinimide.
Materials:
-
Hydroxypyridine (2-OH, 3-OH, or 4-OH)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the hydroxypyridine (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents for monobromination, 2.2 equivalents for dibromination) portion-wise to the solution at the temperature indicated in Table 2.
-
Stir the reaction mixture for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the brominated hydroxypyridine derivative.
Protocol 3: One-Pot Iodination of 2- and 4-Hydroxypyridines
This mild and high-yielding one-pot procedure is effective for the iodination of 2- and 4-hydroxypyridines.
Materials:
-
2-Hydroxypyridine or 4-Hydroxypyridine
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of the hydroxypyridine (1.0 equivalent) in a mixture of THF and water, add sodium bicarbonate (2.0 equivalents).
-
To this stirred solution, add a solution of iodine (1.1 equivalents) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The reaction mixture can be worked up by adding a solution of sodium thiosulfate (B1220275) to quench excess iodine, followed by extraction with an organic solvent.
-
The organic layer is then dried and concentrated to yield the iodinated product, which often precipitates and can be collected by filtration without the need for chromatographic purification.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the halogenation procedures described above.
Caption: Workflow for the chlorination of 2-hydroxypyridine.
Caption: General workflow for the bromination of hydroxypyridines.
Caption: Workflow for the one-pot iodination of hydroxypyridines.
References
Application Notes and Protocols for 2-Bromo-3-pyridinol: Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-Bromo-3-pyridinol (CAS No. 6602-32-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
1. Chemical and Physical Properties
This compound is an off-white to light brown crystalline powder.[1][2] It is a valuable reagent in biochemical and organic synthesis, including in the preparation of more complex molecules for drug discovery.
2. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are:
-
Serious Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
-
Harmful if Swallowed/Inhaled/In Contact with Skin: Some sources also indicate that it is harmful if swallowed, inhaled, or in contact with skin.
Table 1: GHS Hazard Information for this compound
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
3. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, if exposure limits are exceeded or if irritation or other symptoms are experienced.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
4. Experimental Protocols: Safe Handling Procedures
4.1. Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Transport the unopened container to the designated storage area.
4.2. Weighing and Aliquoting
-
Perform all weighing and aliquoting operations in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
After handling, thoroughly wash hands and any exposed skin.
4.3. Dissolving the Compound
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
If the dissolution process is exothermic, cool the vessel as needed.
-
Ensure the container is securely capped before mixing or vortexing.
4.4. Spills and Decontamination
-
In case of a spill, evacuate the area.
-
Wear the appropriate PPE as listed in Section 3.
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
4.5. Waste Disposal
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain.
5. Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid | Room temperature (in continental US) | Indefinite (check supplier for expiry) | Tightly closed container. | Store in a dry, cool, and well-ventilated place. |
| Stock Solution | -20°C | 1 month | Tightly sealed vial | |
| Stock Solution | -80°C | 6 months | Tightly sealed vial | Use within 6 months. |
6. First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Diagrams
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-溴-3-吡啶醇 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Analytical Characterization of 2-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methods for the characterization of 2-Bromo-3-pyridinol, a key intermediate in pharmaceutical synthesis. Detailed protocols for spectroscopic and chromatographic techniques are presented to ensure accurate identification, purity assessment, and quality control. The methods described include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₄BrNO.[1][2] It typically appears as an off-white or light brown crystalline powder.[1] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO | PubChem[1], Sigma-Aldrich[2] |
| Molecular Weight | 174.00 g/mol | PubChem, Sigma-Aldrich |
| CAS Number | 6602-32-0 | PubChem |
| Appearance | Off-white to light brown crystalline powder | PubChem |
| Melting Point | 185-188 °C | Sigma-Aldrich |
| Assay (Purity) | ≥99% | Sigma-Aldrich |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | Varies | Multiplet | DMSO-d₆ |
| ¹³C | Varies | - | DMSO-d₆ |
Note: Specific chemical shifts and coupling constants can be found in various spectral databases. The provided data is a general representation.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to assign the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to assess the purity of this compound and identify any impurities.
Table 3: GC-MS Data for this compound
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 173 |
| Isotopic Peak (M+2)⁺ | m/z 175 |
| Major Fragments | m/z 93 |
Source: PubChem. The presence of the M+2 peak is characteristic of a bromine-containing compound.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the experimental mass spectrum with a reference library for confirmation.
References
2-Bromo-3-pyridinol: A Key Reagent in the Synthesis of Bioactive Compounds for Life Science Research
Introduction
2-Bromo-3-pyridinol is a heterocyclic organic compound that serves as a critical building block in the synthesis of more complex molecules with significant biological activities. While not typically used directly in biological assays, its importance in life science research lies in its role as a key precursor for the total synthesis of natural products and their analogs, most notably the marine alkaloid pterocellin A. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a starting material for the synthesis of bioactive compounds and in studying their subsequent biological effects.
Application Notes: Synthesis of Pterocellin A and its Anti-Cancer Activity
This compound is an essential reagent in the convergent total synthesis of pterocellin A, a marine alkaloid isolated from the bryozoan Pterocella vesiculosa. Pterocellin A has demonstrated potent cytotoxic activity against a range of cancer cell lines, making it a molecule of interest for cancer research and drug discovery.
Mechanism of Action of Pterocellin A
Pterocellin A induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] Treatment of cancer cells with pterocellin A leads to morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, and nuclear condensation.[1] The apoptotic cascade is initiated by mitochondrial impairment and culminates in the activation of caspase-3, a key executioner caspase.[1][3]
Quantitative Data: Cytotoxicity of Pterocellin A
The cytotoxic effects of pterocellin A have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (µM) |
| HeLa | Cervical Cancer | 886 | ~2.3 |
| P388 | Murine Leukemia | 477 | ~1.2 |
Note: The molecular weight of pterocellin A (~385.4 g/mol ) was used for the µM conversion.
Experimental Protocols
Protocol 1: Total Synthesis of Pterocellin A using this compound
This protocol outlines the key steps for the synthesis of pterocellin A, starting from commercially available this compound.
Materials:
-
This compound
-
Methoxymethyl chloride (MOM-Cl)
-
Diisopropylethylamine (DIPEA)
-
n-Butyllithium (n-BuLi)
-
Aldehyde coupling partner (derived from kojic acid)
-
Triflic anhydride (B1165640)
-
Pyridine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
Protection of the hydroxyl group: React this compound with methoxymethyl chloride (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM) to protect the hydroxyl group as a MOM ether.
-
Lithiation and Coupling: The protected 2-bromo-3-(methoxymethoxy)pyridine (B182139) is then subjected to lithium-halogen exchange using n-butyllithium at low temperature, followed by coupling with a suitable aldehyde partner (derived from a separate synthetic route starting from kojic acid).
-
Deprotection and Triflation: The MOM protecting group is removed under acidic conditions to reveal the pyridinol. The resulting hydroxyl group is then converted to a triflate by reacting with triflic anhydride in the presence of pyridine.
-
Intramolecular Cyclization: The final cyclization to form the pterocellin A core is achieved through an intramolecular nucleophilic aromatic substitution reaction. This is typically carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like 18-crown-6 in a polar aprotic solvent like DMF.
-
Purification: The final product, pterocellin A, is purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of synthesized pterocellin A on cancer cells.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pterocellin A (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of pterocellin A in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of pterocellin A. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activation of caspase-3, a key marker of apoptosis, in cells treated with pterocellin A.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
Pterocellin A (dissolved in DMSO)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like Ac-DEVD-pNA or a fluorescent equivalent, and cell lysis buffer)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Treatment: Seed and treat HeLa cells with pterocellin A at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them according to the instructions provided with the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).
-
Caspase-3 Assay: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Absorbance/Fluorescence Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold-change relative to the untreated control.
Visualizations
Caption: Synthetic workflow for Pterocellin A from this compound.
Caption: Pterocellin A-induced intrinsic apoptosis signaling pathway.
References
- 1. Pterocellin A isolated from marine bryozoan Pterocella vesiculosa is cytotoxic to human HeLa cells via mitochondrial apoptotic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pterocellin A isolated from marine bryozoan Pterocella vesiculosa is cytotoxic to human HeLa cells via mitochondrial apoptotic processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-pyridinol
Welcome to the technical support center for the synthesis of 2-Bromo-3-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially viable starting material is 3-hydroxypyridine (B118123). The synthesis involves the direct bromination of the pyridine (B92270) ring.
Q2: What are the typical yields for the synthesis of this compound from 3-hydroxypyridine?
A2: Reported yields for the bromination of 3-hydroxypyridine to this compound typically range from 67% to 75% after purification.[1][2]
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include controlling the regioselectivity of the bromination to favor the 2-position, minimizing the formation of di-brominated side products, and effectively purifying the final product from unreacted starting material and byproducts.
Q4: Is it possible to synthesize this compound from 2-amino-3-hydroxypyridine (B21099)?
A4: Yes, a potential synthetic route is through a Sandmeyer reaction. This involves the diazotization of the amino group on 2-amino-3-hydroxypyridine followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst. While this is a common method for introducing halogens to aromatic rings, a specific high-yielding protocol for this exact transformation can be less commonly documented than the direct bromination of 3-hydroxypyridine.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be compared to the literature value (185-188 °C).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time: Stir the reaction mixture for a longer duration at the recommended temperature to ensure the reaction goes to completion.[2] - Optimize temperature: Ensure the reaction is maintained within the optimal temperature range. For the bromination of 3-hydroxypyridine, this is typically between -10°C and 15°C during the addition of reagents.[2] |
| Formation of side products. | - Control stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of bromine can lead to the formation of di-brominated products. - Slow addition of reagents: Add the brominating agent dropwise to maintain control over the reaction and minimize localized high concentrations that can promote side reactions. | |
| Loss of product during workup and purification. | - Optimize pH adjustment: Carefully adjust the pH to the recommended range (typically 6-7) to ensure complete precipitation of the product. - Efficient extraction: If using an extraction protocol, ensure the use of an appropriate solvent and perform multiple extractions to maximize the recovery of the product. - Careful recrystallization: Select an appropriate solvent for recrystallization to minimize product loss in the mother liquor. | |
| Presence of Impurities in Final Product | Unreacted 3-hydroxypyridine. | - Improve purification: Recrystallization is a common method for purification. Experiment with different solvent systems to find one that effectively separates the product from the starting material. Water or ethanol-water mixtures can be good starting points. |
| Formation of di-brominated pyridinols. | - Strict temperature control: Maintain a low temperature during the addition of bromine to disfavor over-bromination. - Use of a less reactive brominating agent: While bromine in NaOH is common, other brominating agents could be explored for higher selectivity, though this may require significant methods development. | |
| Difficulty in Product Isolation/Purification | Product "oiling out" during recrystallization. | - Use a different solvent system: The boiling point of the solvent may be too high, or the product may be too soluble. Try a lower-boiling point solvent or a solvent pair to induce crystallization. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to initiate crystallization. |
| Poor crystal formation. | - Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
Experimental Protocols
Synthesis of this compound from 3-Hydroxypyridine
This protocol is based on a commonly cited method for the bromination of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Sodium Hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a solution of sodium hydroxide in water (e.g., 40% aqueous NaOH). Cool the solution to between -10°C and 0°C using an ice-salt bath. Slowly add bromine dropwise to the cold NaOH solution while maintaining the temperature.
-
Preparation of 3-Hydroxypyridine Solution: In a separate flask, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution (e.g., 40% NaOH).
-
Reaction: Cool the 3-hydroxypyridine solution and add it dropwise to the freshly prepared cold sodium hypobromite solution. The temperature of the reaction mixture should be maintained between 10°C and 15°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2.5 to 3 hours.
-
Product Precipitation: Cool the reaction mixture and carefully adjust the pH to 7 with an acid such as hydrochloric acid or acetic acid to precipitate the crude this compound.
-
Isolation: Collect the solid product by filtration and wash it with cold water.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Potential Alternative Synthesis: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine
Materials:
-
2-Amino-3-hydroxypyridine
-
Hydrobromic Acid (HBr)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
Proposed Procedure:
-
Diazotization: Dissolve 2-amino-3-hydroxypyridine in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir the mixture for a period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
-
Reaction Completion: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Workup and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound from 3-Hydroxypyridine
| Reaction Conditions | Reported Yield | Reference |
| Bromine in 40% aq. NaOH, temp. at 10°C, 2.5h stirring, pH adjusted to 7, recrystallization. | 70% | |
| Bromine in 40% aq. NaOH, temp. at 15°C, 3h stirring, pH adjusted to 7, recrystallization. | 75% | |
| Bromine in 10% aq. NaOH, temp. at 5-10°C, 30 min stirring, pH adjusted to 6-7 with acetic acid. | 67% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Purification of Crude 2-Bromo-3-pyridinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-pyridinol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these techniques often depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
Based on common synthetic routes, the most probable impurities include:
-
Unreacted starting material: 3-Hydroxypyridine
-
Over-brominated byproducts: Such as dibromo-3-hydroxypyridine isomers.
-
Residual solvents: From the reaction and workup steps.
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically an off-white to light brown or grey crystalline powder[1][2]. The reported melting point is in the range of 185-188 °C[3]. A broad or depressed melting point of a purified sample indicates the presence of residual impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The key is to find a solvent that dissolves the crude product well at elevated temperatures but poorly at room temperature.
Issue 1: The crude product is insoluble or poorly soluble in all tested solvents, even when heated.
-
Possible Cause: The chosen solvents are not polar enough.
-
Suggested Solution: Try more polar solvents. Given the polar nature of the pyridinol ring, consider solvents like ethanol, methanol (B129727), isopropanol, or mixtures with water (e.g., ethanol/water).
Issue 2: The crude product dissolves in the solvent at room temperature.
-
Possible Cause: The solvent is too nonpolar or the product is highly soluble.
-
Suggested Solution:
-
Try a less polar solvent.
-
Consider a mixed-solvent system. Dissolve the crude product in a solvent in which it is readily soluble (e.g., ethanol) and then add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Issue 3: No crystals form upon cooling, or an oil separates out.
-
Possible Cause:
-
The solution is not saturated (too much solvent was used).
-
The cooling process is too rapid.
-
The presence of impurities is inhibiting crystallization.
-
The boiling point of the solvent is higher than the melting point of the compound, causing it to "oil out".
-
-
Suggested Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask at the solution's surface with a glass rod.
-
Add a seed crystal of pure this compound.
-
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Re-purification: If significant impurities are suspected, first purify the crude material by column chromatography and then recrystallize the resulting solid.
-
Column Chromatography
Column chromatography is ideal for separating the desired product from impurities with different polarities.
Issue 1: Poor separation of this compound from impurities on the TLC plate.
-
Possible Cause: The polarity of the mobile phase is not optimal.
-
Suggested Solution:
-
Adjust Polarity: Systematically vary the ratio of the solvents in the mobile phase. For a typical normal-phase silica (B1680970) gel column, a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point.
-
Try Different Solvents: If adjusting the ratio does not provide adequate separation, try a different solvent system. For example, replace ethyl acetate with acetone (B3395972) or add a small percentage of methanol for more polar impurities.
-
Issue 2: The product does not move from the baseline on the TLC plate (Rf value is too low).
-
Possible Cause: The mobile phase is not polar enough.
-
Suggested Solution: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Issue 3: The product runs with the solvent front on the TLC plate (Rf value is too high).
-
Possible Cause: The mobile phase is too polar.
-
Suggested Solution: Decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Issue 4: Streaking of the spot on the TLC plate.
-
Possible Cause:
-
The sample is too concentrated.
-
The compound is interacting strongly with the stationary phase (e.g., acidic silica gel).
-
-
Suggested Solution:
-
Dilute the sample before spotting it on the TLC plate.
-
Add a small amount of a modifying agent to the mobile phase, such as 1% triethylamine (B128534) for basic compounds or 1% acetic acid for acidic compounds, to reduce tailing.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >99% | 95-99% |
| Expected Yield | 60-85% | 70-90% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Primary Application | Final purification step | Removal of a wide range of impurities |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Methodology:
-
Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal mobile phase should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the selected mobile phase, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.
-
Fraction Combination: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
common impurities in 2-Bromo-3-pyridinol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the handling and purification of 2-Bromo-3-pyridinol.
Frequently Asked Questions (FAQs)
Q1: What are the potential common impurities in a sample of this compound?
While the exact impurity profile can vary depending on the synthetic route, common impurities in this compound, often synthesized via a Sandmeyer reaction from 2-amino-3-hydroxypyridine, may include:
-
Starting Material: Unreacted 2-amino-3-hydroxypyridine.
-
Byproducts from Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.
-
Inorganic Salts: Residual salts from the Sandmeyer reaction, such as copper salts and sodium bromide.
-
Solvent Residues: Remaining solvents from the synthesis and purification steps.
-
Poly-brominated Species: Although less common, over-bromination can lead to di- or tri-brominated pyridinols.
Q2: My this compound appears discolored (e.g., brown or dark). What could be the cause and how can I address it?
Discoloration often indicates the presence of trace impurities, which may include oxidation byproducts or residual reagents from the synthesis. The presence of copper salts from a Sandmeyer reaction can also contribute to color. For many applications, minor discoloration may not impact the reaction outcome. However, if high purity is required, purification by recrystallization or column chromatography is recommended.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities with different chemical structures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of impurities with different molecular weights.
-
Melting Point Analysis: A sharp melting point range close to the literature value (typically around 185-188 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Q4: What are the recommended methods for purifying crude this compound?
The most effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: Effective for removing small amounts of impurities when a suitable solvent system is identified.
-
Column Chromatography: Ideal for separating the product from impurities with different polarities, especially when dealing with a complex mixture of byproducts.
Troubleshooting Guides
Issue 1: Low Purity of this compound after Synthesis
Data Presentation: Purity Analysis Comparison
| Analytical Method | Crude Product | After Recrystallization | After Column Chromatography |
| Purity by HPLC (%) | ~85-90% | >98% | >99% |
| Appearance | Light brown to dark powder | Off-white to light tan crystals | White to off-white powder |
| Melting Point (°C) | 180-186 °C | 185-188 °C | 186-188 °C |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for removing small amounts of impurities.
-
Solvent Selection: Identify a suitable solvent or solvent system. Good solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for removing byproducts with different polarities.
-
Stationary Phase: Prepare a column with silica (B1680970) gel.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, the crude material can be adsorbed onto a small amount of silica gel.
-
Mobile Phase: A non-polar to moderately polar solvent system is typically used. A common choice is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane in methanol.
-
Elution: Load the sample onto the column and begin elution with the mobile phase, starting with a lower polarity. Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-pyridinol. The unique chemical properties of this substrate, featuring both a bromine atom and a hydroxyl group on a pyridine (B92270) ring, can present specific challenges during synthesis. This guide aims to provide targeted solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?
A1: Failed Suzuki-Miyaura couplings with this compound can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, and the inherent properties of the substrate itself. The presence of the 3-hydroxyl group can lead to catalyst inhibition or side reactions if not properly managed. Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, hindering its activity.
Q2: I am observing significant amounts of debromination and/or homocoupling of my boronic acid in my reaction with this compound. How can I minimize these side products?
A2: Protodebromination (replacement of the bromine with a hydrogen) and homocoupling are common side reactions in palladium-catalyzed couplings. These are often exacerbated by high temperatures, prolonged reaction times, or the presence of excess water or base. Optimizing the reaction conditions, such as using a milder base or anhydrous solvents, can help to suppress these unwanted pathways.
Q3: Is it necessary to protect the hydroxyl group of this compound before attempting a cross-coupling reaction?
A3: While not always mandatory, protecting the hydroxyl group is a common strategy to prevent potential complications. The hydroxyl group can act as a coordinating ligand to the palladium center, potentially interfering with the catalytic cycle. It can also be deprotonated by the base, which may lead to solubility issues or side reactions. Common protecting groups for hydroxyls, such as silyl (B83357) ethers (e.g., TBS, TIPS), can be employed and are generally stable to typical cross-coupling conditions.
Q4: My Buchwald-Hartwig amination of this compound is not proceeding. What are the critical parameters to check?
A4: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. For a substrate like this compound, the selection of a sufficiently bulky and electron-rich phosphine (B1218219) ligand is crucial to promote both oxidative addition and reductive elimination. The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or products.
Q5: In my Sonogashira coupling, I am observing dimerization of the terminal alkyne (Glaser coupling) instead of the desired cross-coupling product with this compound. What can I do to favor the Sonogashira reaction?
A5: The Glaser coupling is a common side reaction in Sonogashira couplings, particularly when copper(I) is used as a co-catalyst. To minimize this, ensure that the reaction is run under strictly anaerobic conditions, as oxygen can promote the homocoupling of the alkyne. Using a lower loading of the copper catalyst or even a copper-free Sonogashira protocol can also be effective.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| 2. Inappropriate Ligand | - Screen a panel of phosphine ligands. For electron-rich pyridines, bulky, electron-rich ligands like SPhos or XPhos are often effective. | |
| 3. Wrong Base or Solvent | - Ensure the base is sufficiently strong and soluble. K₂CO₃ and K₃PO₄ are common choices. - Use anhydrous, degassed solvents like dioxane, toluene, or DMF. | |
| 4. Hydroxyl Group Interference | - Consider protecting the hydroxyl group as a silyl ether or other suitable protecting group. | |
| Significant Debromination | 1. High Temperature/Long Reaction Time | - Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion. |
| 2. Presence of Protic Sources | - Use anhydrous solvents and reagents. | |
| Boronic Acid Homocoupling | 1. Inefficient Transmetalation | - Ensure the base is adequate to activate the boronic acid. - Consider using a boronic ester (e.g., pinacol (B44631) ester) which can sometimes have different reactivity profiles. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction | 1. Ineffective Ligand/Palladium Source | - Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). - Use a reliable Pd(0) source or a pre-catalyst. |
| 2. Inappropriate Base | - Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and anhydrous. | |
| 3. Pyridine Inhibition of Catalyst | - Use a higher ligand-to-palladium ratio to favor coordination of the phosphine over the pyridine nitrogen. | |
| Low Yield | 1. Incomplete Reaction | - Increase reaction time or temperature cautiously. |
| 2. Steric Hindrance | - For sterically demanding amines, a more robust catalyst system may be necessary. | |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst Decomposition | - Ensure the reaction is run under a strict inert atmosphere. |
| 2. β-Hydride Elimination | - This is more common with primary amines. The choice of ligand can influence this; bulkier ligands often favor reductive elimination. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product | 1. Catalyst Inactivity | - Use a fresh palladium source and ligand (e.g., PPh₃). - Ensure the copper(I) co-catalyst (if used) is of high purity. |
| 2. Inappropriate Base/Solvent | - An amine base such as Et₃N or DIPA is commonly used, often serving as the solvent as well. Anhydrous DMF is also a good solvent choice.[1] | |
| Glaser Coupling (Alkyne Homocoupling) | 1. Presence of Oxygen | - Rigorously degas all solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
| 2. High Copper Catalyst Loading | - Reduce the amount of CuI. - Consider a copper-free Sonogashira protocol. | |
| Decomposition of Starting Material | 1. High Temperature | - Sonogashira reactions can often be run at lower temperatures than other cross-coupling reactions. Attempt the reaction at room temperature or with gentle heating. |
Data Presentation
The following tables provide a summary of representative reaction conditions and yields for cross-coupling reactions of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines [1]
| Entry | Terminal Alkyne | R Group | Yield (%) |
| 1 | Phenylacetylene | Phenyl | 96 |
| 2 | 4-Methylphenylacetylene | 4-Methylphenyl | 95 |
| 3 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 92 |
| 4 | 4-Chlorophenylacetylene | 4-Chlorophenyl | 93 |
| 5 | 2-Thienylacetylene | 2-Thienyl | 88 |
| 6 | Cyclohexylacetylene | Cyclohexyl | 75 |
| 7 | 1-Hexyne | n-Butyl | 72 |
| 8 | 3,3-Dimethyl-1-butyne | tert-Butyl | 78 |
| Reaction Conditions: 2-amino-3-bromopyridine (B76627) (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF, 100°C, 3 h.[1] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a 3-Bromopyridine Derivative
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridine and can be used as a starting point for reactions with this compound.[1]
Materials:
-
This compound (or a protected derivative)
-
Terminal alkyne
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and Et₃N.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathway and Experimental Workflow Diagrams
Derivatives of 3-hydroxypyridine (B118123) are important scaffolds in drug discovery, often acting as inhibitors of various enzymes. For instance, aminopyridinol derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and survival.
Caption: Inhibition of the TRK signaling pathway by an aminopyridinol derivative.
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-pyridinol Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of 2-Bromo-3-pyridinol. The information is designed to help overcome common challenges and optimize reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Troubleshooting and FAQs
Q1: My coupling reaction with this compound is not working or giving very low yields. What are the common causes?
A1: Low yields with this compound can stem from several factors related to the unique structure of this substrate. The primary issues to investigate are:
-
Catalyst Inhibition/Deactivation : The pyridine (B92270) nitrogen can coordinate with the palladium catalyst, leading to inactive species. The adjacent hydroxyl group can also interact with the metal center.
-
Inappropriate Reaction Conditions : The choice of ligand, base, solvent, and temperature is critical and highly substrate-dependent.
-
Side Reactions : Protodeboronation (for Suzuki coupling), hydrodehalogenation, or homocoupling can consume starting materials and reduce the yield of the desired product.
-
Reagent Quality : Degradation of the boronic acid/ester, oxidation of phosphine (B1218219) ligands, or impure solvents and bases can halt the reaction.
Q2: How does the 3-hydroxyl group on the pyridine ring affect the coupling reaction?
A2: The hydroxyl group introduces several considerations:
-
Acidity : As a weak acid, the pyridinol's hydroxyl group can be deprotonated by strong bases. This can affect the solubility of the starting material and potentially interact with the catalyst.
-
Directing Group Effects : The hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the reaction through coordination with the palladium catalyst.[1][2]
-
Need for Protection : In some cases, particularly with very strong bases or reactive coupling partners, protection of the hydroxyl group (e.g., as a methoxy (B1213986) or benzyloxy ether) may be necessary to prevent unwanted side reactions.
Q3: I am observing significant decomposition of my boronic acid in a Suzuki-Miyaura coupling. How can I prevent this?
A3: This is likely due to protodeboronation, a common side reaction with heteroaryl boronic acids, especially pyridyl ones.[3] To mitigate this:
-
Use more stable boronic esters, such as pinacol (B44631) esters or MIDA boronates, which release the boronic acid slowly during the reaction.[4]
-
Choose the base carefully. Sometimes, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can reduce the rate of protodeboronation compared to stronger bases like sodium hydroxide.[5]
-
Minimize the reaction time and use the lowest effective temperature.
Q4: What is hydrodehalogenation and how can I minimize it in my Buchwald-Hartwig amination?
A4: Hydrodehalogenation is a side reaction where the bromo group is replaced by a hydrogen atom, reducing your starting material. This is often competitive with the desired C-N bond formation. To suppress this:
-
Ligand Choice : Employ bulky, electron-rich ligands that promote reductive elimination (the desired C-N bond formation) over β-hydride elimination (which can lead to hydrodehalogenation).
-
Base Selection : The choice of base can be critical. Screening different bases may be necessary.
-
Copper Co-catalysis : In some systems, the addition of a copper co-catalyst can suppress hydrodehalogenation by favoring the amination pathway.
Suzuki-Miyaura Coupling Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or unsuitable ligand. | Screen different palladium pre-catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Suboptimal base. | Screen bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered. | |
| Inefficient transmetalation due to the electron-deficient nature of the pyridine. | Use more stable boronic esters (pinacol, MIDA) to control the release of the boronic acid. | |
| Significant Protodeboronation | Unstable boronic acid. | Switch from the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt. |
| Base-mediated decomposition. | Use a milder base (e.g., KF or K₂CO₃) and minimize water content in the reaction. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| In-situ reduction of Pd(II) to Pd(0) is inefficient. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
Optimized Suzuki-Miyaura Reaction Conditions for Pyridyl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (4.5%) | KF (3.0) | Dioxane | RT | 16 | 74-82 | |
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (3.0) | MeCN/H₂O | 80 | 1-2 | ~90 | |
| Pd(OAc)₂ (3-6%) | SPhos (6-18%) | K₃PO₄ (3.0) | Toluene (B28343)/H₂O | 100 | 16-24 | 85-95 | |
| Pd₂(dba)₃ (1.0%) | Tri(o-tolyl)phosphine (3.0%) | KF (3.0) | Dioxane | 110 | 12 | 74 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation by pyridine nitrogen. | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to shield the palladium center. |
| Base is too weak or incompatible. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For base-sensitive substrates, screen weaker bases like K₃PO₄ or Cs₂CO₃. | |
| Inefficient reductive elimination. | Ensure the ligand is sufficiently bulky to promote the final C-N bond-forming step. | |
| Significant Hydrodehalogenation | β-hydride elimination is competitive. | Use ligands that accelerate reductive elimination. Lowering the reaction temperature may also help. |
| Unsuitable base/solvent combination. | Screen different solvents (e.g., toluene, dioxane, THF) and bases. | |
| Substrate Decomposition | Base is too strong for other functional groups. | Switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, which may require higher temperatures or more active catalysts. |
Optimized Buchwald-Hartwig Reaction Conditions for Pyridyl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2%) | XPhos (4%) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 | |
| Pd₂(dba)₃ (1%) | BINAP (1.5%) | NaOtBu (1.4) | Toluene | 100 | 20 | 88 | |
| Pd(OAc)₂ (2%) | dppp (2%) | NaOtBu (1.5) | Toluene | 80 | 12 | 55-98 | |
| XantPhos Pd G3 (5%) | - | DBU (2.0) | MeCN/PhMe | 140 | 1 | >95 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Remove the tube from the glovebox, add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium (B1175870) chloride.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ensure the Cu(I) co-catalyst is active. |
| Insufficient base. | An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is typically used, often as the solvent or co-solvent. | |
| Reaction temperature is too low. | While many Sonogashira couplings run at room temperature, difficult substrates may require heating (e.g., 60-100 °C). | |
| Glaser Homocoupling of Alkyne | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| High concentration of copper catalyst. | Reduce the amount of CuI or consider a copper-free protocol. | |
| Poor Solubility of Reagents | Unsuitable solvent. | Co-solvents like THF, DMF, or dioxane can be used with the amine base to improve solubility. |
Optimized Sonogashira Reaction Conditions for 3-Bromopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5%) | CuI (5.0%) | Et₃N | DMF | 100 | 3 | 72-96 | |
| Pd(PPh₃)₄ (15%) | CuI (30%) | Et₃N/THF | THF | RT | 16 | ~70 | |
| PdCl₂(PPh₃)₂ (5%) | CuI (2.5%) | DIPA | THF | RT | 3 | 89 | |
| [DTBNpP]Pd(crotyl)Cl (2%) | None (Copper-free) | DIPA | Dioxane | RT | 18 | 75 |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and triethylamine (Et₃N) (e.g., in a 2:1 ratio).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 2-Bromo-3-pyridinol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 2-Bromo-3-pyridinol in organic synthesis, particularly in cross-coupling reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common side reactions observed during Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.
Issue 1: Low Yield of Desired Product and Formation of Biphenyl (B1667301) Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
Lower than expected yield of the desired coupled product.
-
Presence of a significant amount of a biphenyl byproduct derived from the boronic acid reagent.
Root Cause: This is likely due to the homocoupling of the boronic acid reagent. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[1][2][3] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also lead to homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Experimental Protocol to Minimize Homocoupling:
-
Reagents and Setup:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (B91453)/H₂O (4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely powdered K₂CO₃.
-
Seal the flask and perform three vacuum/inert gas (Argon or Nitrogen) backfill cycles.
-
Add the degassed solvent mixture via cannula.
-
Sparge the resulting suspension with inert gas for 15-20 minutes.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.
-
Issue 2: Formation of 3-Hydroxypyridine (B118123) (Dehalogenation Product)
Symptoms:
-
Identification of 3-hydroxypyridine in the crude reaction mixture.
-
Reduced yield of the desired cross-coupled product.
Root Cause: This is a result of dehalogenation (or hydrodehalogenation) of this compound. This can occur through two primary pathways:
-
Protodeboronation of the boronic acid followed by coupling of the resulting proton with the aryl halide.
-
Reduction of the aryl bromide after oxidative addition to the palladium catalyst, often by a hydride source in the reaction mixture (e.g., from certain solvents or bases).[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Issue 3: Formation of an O-arylated Byproduct
Symptoms:
-
Isolation of a byproduct with a mass corresponding to the arylation of the hydroxyl group of this compound.
-
This is more common in copper-catalyzed reactions (Ullmann-type) but can occur in palladium-catalyzed systems under certain conditions.
Root Cause: The hydroxyl group of this compound is nucleophilic and can compete with the intended nucleophile (e.g., amine in Buchwald-Hartwig or boronic acid in Suzuki) for reaction at the electrophilic partner, or it can react with another molecule of this compound. This is particularly relevant when strong bases are used, which can deprotonate the hydroxyl group and increase its nucleophilicity.
Mitigation Strategies:
-
Protecting Group: Protect the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether before performing the cross-coupling reaction. The protecting group can be removed in a subsequent step.
-
Choice of Catalyst System: For C-N or C-C coupling, palladium-based catalysts are generally more selective for the C-Br bond over promoting O-arylation compared to copper-based catalysts.
-
Base Selection: Use of a weaker base, if tolerated by the catalytic cycle, may reduce the deprotonation of the hydroxyl group and thus minimize O-arylation.
Frequently Asked Questions (FAQs)
Q1: In a Suzuki-Miyaura reaction with this compound, I'm getting a mixture of the desired product, the homocoupled boronic acid product, and the dehalogenated starting material. What is the most critical first step to troubleshoot this?
A1: The most critical first step is to ensure a scrupulously inert atmosphere. The presence of oxygen is a major contributor to boronic acid homocoupling.[1] Thoroughly degassing your solvents and reaction mixture is paramount. After addressing the reaction atmosphere, consider the stability of your boronic acid; switching to a more stable boronic ester can often mitigate both homocoupling and dehalogenation arising from protodeboronation.
Q2: I am attempting a Buchwald-Hartwig amination of this compound and observe significant dehalogenation to 3-hydroxypyridine. How can I prevent this?
A2: Dehalogenation in Buchwald-Hartwig amination often arises from a side reaction involving β-hydride elimination. To minimize this, consider the following:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination.
-
Base: While a strong base is necessary, using a non-nucleophilic, sterically hindered base can sometimes reduce side reactions.
-
Temperature: Lowering the reaction temperature, even at the cost of a longer reaction time, can often suppress dehalogenation.
Q3: Is there a risk of O-arylation on the hydroxyl group of this compound during a Suzuki or Buchwald-Hartwig reaction?
A3: Yes, O-arylation is a potential side reaction, especially when using strong bases which can deprotonate the hydroxyl group, making it a competent nucleophile. While palladium catalysis often favors C-C or C-N bond formation, competitive O-arylation can occur. If O-arylation is a significant issue, protecting the hydroxyl group prior to the cross-coupling reaction is the most reliable solution.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?
A4: A good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A degassed mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O 4:1)
-
Temperature: 80-100 °C
-
Atmosphere: Strictly inert (Argon or Nitrogen)
Q5: For a Buchwald-Hartwig amination of this compound, what is a reliable initial set of conditions to try?
A5: A common set of conditions to start with would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like Xantphos or a Buchwald ligand (e.g., XPhos) (2-4 mol%)
-
Base: NaOtBu or Cs₂CO₃ (1.5-2.0 equivalents)
-
Solvent: Anhydrous, degassed toluene (B28343) or 1,4-dioxane
-
Temperature: 90-110 °C
-
Atmosphere: Strictly inert (Argon or Nitrogen)
Data Presentation
While specific quantitative data for side product formation with this compound is sparse in the literature, the following table provides representative yields for common side reactions observed with similar bromopyridine substrates under various conditions.
| Reaction Type | Substrate | Conditions | Desired Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C, Air | ~60% | ~20% | ~15% |
| Suzuki-Miyaura | 2-Bromopyridine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, Argon | >90% | <5% | <5% |
| Buchwald-Hartwig | 2-Bromopyridine | Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 110°C | >95% | N/A | <2% |
| Buchwald-Hartwig | 2-Bromopyridine | Pd(OAc)₂/BINAP, Cs₂CO₃, Toluene, 110°C | ~85% | N/A | ~10% |
Note: These are illustrative yields based on general knowledge of these reactions and may not be directly representative of all specific cases involving this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via cannula.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.0 mol%), the base (e.g., NaOtBu, 1.5 equiv), this compound (1.0 equiv), and a magnetic stir bar to a Schlenk tube.
-
Inerting: Seal the tube, remove from the glovebox, and place under a positive pressure of inert gas.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Signaling Pathways and Workflows
Caption: Key pathways in palladium-catalyzed cross-coupling of this compound.
References
degradation pathways of 2-Bromo-3-pyridinol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Bromo-3-pyridinol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
This compound is susceptible to degradation in acidic environments. The pyridine (B92270) ring itself is relatively stable, but the bromo and hydroxyl substituents can be reactive under acidic conditions. The rate of degradation is expected to increase with lower pH and higher temperatures.
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
The primary degradation pathway anticipated under acidic conditions is the hydrolysis of the bromo group at the C2 position of the pyridine ring. This acid-catalyzed nucleophilic substitution reaction would likely result in the formation of 2,3-dihydroxypyridine (B124209).
Q3: What are the potential degradation products I should be looking for?
The main potential degradation product is 2,3-dihydroxypyridine. Depending on the specific conditions (e.g., presence of other nucleophiles, strong oxidizing agents), other minor degradation products could potentially form, but the hydrolysis product is the most probable.
Q4: What analytical methods are recommended for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound and quantifying the parent compound and its degradation products. A reversed-phase C18 column is a good starting point for method development. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, confirming their identity.
Q5: How can I minimize the degradation of this compound during my experiments if it is not the focus of my study?
To minimize degradation, it is advisable to work at neutral or near-neutral pH conditions. If acidic conditions are required, experiments should be conducted at the lowest effective temperature and for the shortest duration possible. The use of buffered solutions can help maintain a stable pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in my chromatogram (HPLC). | Degradation of this compound in your sample or mobile phase. | 1. Confirm the identity of the new peak(s) using LC-MS. A peak corresponding to the mass of 2,3-dihydroxypyridine is likely a degradant. 2. Prepare fresh samples and analyze them immediately. 3. Ensure the mobile phase is not acidic, or if it is, that it is freshly prepared. |
| Change in the color or appearance of my this compound solution. | This could indicate degradation of the compound. | 1. Analyze a sample of the solution by HPLC to check for the presence of degradation products. 2. If degradation is confirmed, prepare fresh solutions for your experiments. Consider storing stock solutions at a lower temperature and protected from light. |
| Poor recovery of this compound from my sample. | The compound may have degraded during sample preparation or storage. | 1. Review your sample preparation procedure to identify any harsh acidic conditions or prolonged exposure to elevated temperatures. 2. Assess the stability of your compound under your storage conditions by analyzing samples over time. |
| Inconsistent results in my assays. | This could be due to the variable degradation of this compound between samples. | 1. Standardize your sample handling and preparation procedures to ensure consistency. 2. Prepare and analyze samples in a timely manner to minimize the impact of degradation. |
Experimental Protocols
Forced Degradation Study of this compound under Acidic Conditions
Objective: To investigate the degradation of this compound under acidic stress and to identify its primary degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
LC-MS system (optional, for identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acidic Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M HCl to the mark.
-
Prepare a parallel sample using 1 M HCl.
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic samples by adding an equivalent amount of NaOH.
-
HPLC Analysis:
-
Dilute the neutralized samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (with or without a buffer like phosphate (B84403) or acetate, depending on the desired pH).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of any degradation products over time.
-
Calculate the percentage of degradation.
-
-
(Optional) LC-MS Analysis: Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Quantitative Data Summary
| Condition | Time (hours) | This compound Remaining (%) | 2,3-dihydroxypyridine Formed (Area %) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | |
| 4 | 90.5 | 9.4 | |
| 8 | 81.3 | 18.6 | |
| 24 | 65.7 | 34.1 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 2 | 88.1 | 11.8 | |
| 4 | 77.4 | 22.5 | |
| 8 | 59.8 | 40.1 | |
| 24 | 35.2 | 64.5 | |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. |
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
preventing decomposition of 2-Bromo-3-pyridinol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-3-pyridinol during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of Solid Material (e.g., turning yellow or brown) | 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.3. Thermal Stress: Storage at elevated temperatures. | 1. Store the solid under an inert atmosphere (e.g., argon or nitrogen).2. Keep the container tightly sealed and protected from light using an amber vial or by wrapping it in aluminum foil.3. Store at recommended low temperatures (see Storage Conditions FAQ). |
| Decreased Purity of Solid Over Time (confirmed by analysis) | 1. Slow Decomposition: Inherent instability of the molecule.2. Inappropriate Storage Conditions: Exposure to heat, light, or moisture. | 1. Re-test the material to confirm purity before use.2. Adhere strictly to the recommended storage conditions.3. For long-term storage, consider storing at -20°C or -80°C. |
| Precipitation or Cloudiness in Stock Solutions | 1. Supersaturation: The concentration of the solution is too high for the storage temperature.2. Degradation: Formation of insoluble degradation products. | 1. Gently warm the solution to room temperature and sonicate to redissolve the compound. If it does not redissolve, the concentration may be too high.2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded and a fresh one prepared. |
| pH Shift in Unbuffered Stock Solutions | Hydrolysis: The bromo group may be susceptible to hydrolysis, potentially releasing HBr and lowering the pH. | 1. Prepare stock solutions in a suitable anhydrous solvent.2. If aqueous solutions are necessary, use a buffered system and prepare the solution fresh before use. |
| Inconsistent Experimental Results | Degradation of this compound: Use of a degraded stock of the compound. | 1. Always use freshly prepared solutions when possible.2. Regularly check the purity of the solid material and stock solutions, especially if they have been stored for an extended period. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Specific temperature recommendations are summarized in the table below.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be stored at low temperatures in tightly sealed vials, protected from light. The recommended storage duration is shorter for solutions than for the solid material.
Q3: Is this compound sensitive to air and light?
A3: Yes, like many phenolic and halogenated aromatic compounds, this compound is potentially sensitive to oxidation by air and degradation by light (photodegradation).[3][4] It is crucial to store it under an inert atmosphere and in light-protecting containers.
Decomposition
Q4: What are the likely decomposition pathways for this compound?
A4: While specific studies on this compound are limited, based on its chemical structure (a brominated pyridinol), the primary decomposition pathways are likely:
-
Oxidation: The pyridinol ring is susceptible to oxidation, which can lead to the formation of colored impurities and potentially polymeric byproducts.[3]
-
Photodegradation: Exposure to UV or visible light can induce cleavage of the carbon-bromine bond (dehalogenation).
-
Hydrolysis: The bromo group on the pyridine (B92270) ring can undergo hydrolysis, particularly under non-neutral pH conditions, to form 2,3-dihydroxypyridine.
Q5: Are there any known incompatible materials?
A5: Avoid strong oxidizing agents, strong bases, and excessive heat. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide and nitrogen oxides.
Stabilization
Q6: Can I add a stabilizer to my stock solutions of this compound?
A6: While specific stabilizers for this compound have not been extensively studied, the use of radical-trapping antioxidants may be beneficial, particularly to prevent oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose at low concentrations (e.g., 0.01-0.1%). However, compatibility and potential interference with your specific application should be evaluated.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Stock Solution | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with a photodiode array (PDA) detector, photostability chamber, and a temperature-controlled oven.
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
4. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Objective: To develop a reverse-phase HPLC method that can quantify this compound and resolve its degradation products.
2. Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also collect full spectra using the PDA detector to identify suitable wavelengths for degradation products.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Once the method is optimized to show good separation of the parent peak from degradation products (from the forced degradation study), it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential decomposition pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Scaling Up 2-Bromo-3-pyridinol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the scale-up of 2-Bromo-3-pyridinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The two primary routes for synthesizing this compound that are considered for scale-up are:
-
Direct Bromination of 3-Hydroxypyridine (B118123): This is a common method involving the electrophilic substitution of 3-hydroxypyridine with a brominating agent.
-
Sandmeyer Reaction of 2-Amino-3-hydroxypyridine (B21099): This route involves the diazotization of 2-amino-3-hydroxypyridine followed by a copper(I) bromide-mediated substitution.
Q2: What are the most common impurities encountered during the production of this compound?
A2: The most prevalent impurities are over-brominated species, particularly 2,6-dibromo-3-hydroxypyridine (B188541) and other polybrominated pyridinols. The formation of these byproducts is a significant challenge, especially at a larger scale.
Q3: How can the formation of dibromo- and other polybrominated impurities be minimized?
A3: Controlling the reaction stoichiometry and conditions is crucial. Key strategies include:
-
Slow and controlled addition of the brominating agent: This prevents localized high concentrations of bromine.
-
Maintaining a low reaction temperature: This helps to manage the reaction's exothermicity and improve selectivity.
-
Using a milder brominating agent: N-Bromosuccinimide (NBS) can be a more selective alternative to liquid bromine.
Q4: What are the safety considerations when working with brominating agents on a large scale?
A4: Liquid bromine is highly corrosive, toxic, and volatile. When scaling up, it is essential to work in a well-ventilated area (e.g., a fume hood or a contained reactor system) and use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Alternative, less hazardous brominating agents should be considered where possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time.- Gradually increase reaction temperature while monitoring for impurity formation. |
| Product loss during workup/purification. | - Optimize extraction solvent and pH.- Consider alternative purification methods like recrystallization or column chromatography with a different solvent system. | |
| High Levels of Dibromo- and Polybromo- Impurities | Excess of brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Perform in-process checks to monitor the consumption of starting material and the formation of products and byproducts. |
| Poor temperature control, leading to runaway reaction. | - Ensure adequate cooling capacity for the reactor.- Implement a controlled, slow addition of the brominating agent to manage the exotherm. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | - Qualify vendors and test incoming raw materials for purity.- Ensure starting materials are dry, as moisture can affect the reaction. |
| Poor process control. | - Standardize all reaction parameters, including addition rates, temperatures, and mixing speeds.- Implement robust in-process monitoring. | |
| Difficulties in Product Isolation/Purification | Product is an oil or does not precipitate cleanly. | - Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form.- Try an anti-solvent addition to induce precipitation. |
| Co-precipitation of impurities. | - Optimize the recrystallization solvent system to selectively crystallize the desired product.- Consider a pre-purification step, such as a charcoal treatment, to remove colored impurities. |
Data Presentation
Table 1: Comparison of Brominating Agents for Pyridine Derivatives
| Brominating Agent | Typical Yield Range (%) | Selectivity | Safety/Handling Considerations |
| Liquid Bromine (Br₂) in Acetic Acid | 60-80 | Moderate | Highly corrosive and toxic; requires careful handling and ventilation. |
| N-Bromosuccinimide (NBS) | 70-90 | Good | Solid, easier to handle than liquid bromine, but still a strong oxidizing agent. |
| Phenyltrimethylammonium Tribromide | 75-95 | High | Solid, less hazardous than liquid bromine, often provides high selectivity. |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Direct Bromination of 3-Hydroxypyridine
Materials:
-
3-Hydroxypyridine
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium Hydroxide (B78521) Solution
-
Ethyl Acetate
-
Brine
Procedure:
-
In a reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-hydroxypyridine in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates completion.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Neutralize the solution to a pH of 7-8 with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine
Materials:
-
2-Amino-3-hydroxypyridine
-
Hydrobromic Acid (48%)
-
Sodium Nitrite (B80452)
-
Copper(I) Bromide
-
Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
In a reactor, dissolve 2-amino-3-hydroxypyridine in 48% hydrobromic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify as needed.
Visualizations
Technical Support Center: Catalyst Selection for Efficient Reactions with 2-Bromo-3-pyridinol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-pyridinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which catalytic cross-coupling reactions are most suitable for the functionalization of this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. The most common and efficient reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.[1][2] This is a robust method for creating biaryl structures.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl pyridinols by coupling with a wide range of primary and secondary amines.[3][4][5]
-
Sonogashira Coupling: For creating C-C triple bonds by reacting with terminal alkynes. This is valuable for synthesizing alkynyl-substituted pyridines.
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes to form substituted pyridinols.
In addition to palladium-catalyzed reactions, copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for C-N, C-O, and C-S bond formation.
Q2: The nitrogen atom and the hydroxyl group in this compound seem to be interfering with my palladium-catalyzed reaction, leading to low yields. How can I address this?
A2: This is a common challenge with pyridinol substrates. Both the pyridine (B92270) nitrogen and the hydroxyl group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Here are some strategies to mitigate these effects:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and accelerate the desired catalytic cycle. Examples include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
Protecting Groups: The acidic proton of the hydroxyl group can interfere with basic reaction conditions. Protecting the hydroxyl group as a methyl ether, benzyl (B1604629) ether, or a silyl (B83357) ether (e.g., TBDMS) can prevent this interference. The choice of protecting group should be compatible with the reaction conditions and easily removable later in the synthetic sequence.
-
Substrate Modification: In some cases, temporary protonation or coordination of the pyridine nitrogen with a Lewis acid can prevent it from poisoning the catalyst, although this may add complexity to the reaction.
Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the likely causes and solutions?
A3: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings. This is often due to:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and also deactivate the Pd(0) catalyst. It is crucial to thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and for the solubility of all reaction components. An inappropriate choice can lead to side reactions.
-
Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes compensate for decomposition and drive the reaction to completion, but a large excess can favor homocoupling.
To minimize homocoupling, ensure rigorous exclusion of oxygen, screen different bases and solvents, and consider using more stable boronic esters like pinacol (B44631) esters.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, air-stable precatalyst to ensure the presence of active Pd(0). If the reaction stalls, adding a second portion of the catalyst can indicate if catalyst deactivation is the primary issue. |
| Catalyst Inhibition | As discussed in the FAQs, the pyridine nitrogen and hydroxyl group can inhibit the catalyst. Switch to a bulkier, more electron-donating ligand (e.g., SPhos, RuPhos, or an NHC-based ligand). |
| Incorrect Base | The choice of base is critical and reaction-dependent. For Suzuki couplings, screen bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are often necessary. |
| Poor Solvent Choice | Ensure the solvent is anhydrous (if required) and can dissolve all reactants. Common choices for cross-coupling reactions include dioxane, toluene, and DMF. A screening of different solvents may be necessary. |
| Inadequate Reaction Temperature | The reaction temperature may be too low for the oxidative addition step, which is often rate-limiting. A stepwise increase in temperature should be considered. |
| Reagent Quality | Ensure all starting materials, especially the boronic acid or amine, are pure and dry. Solvents should be of high purity and anhydrous. |
| Inefficient Inert Atmosphere | Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction vessel is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintained under a positive pressure of argon or nitrogen. |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate (palladium black) can indicate catalyst decomposition.
| Possible Cause | Troubleshooting Steps & Solutions |
| Ligand Instability or Insufficiency | The ligand's role is to stabilize the active Pd(0) species. If the ligand is not robust enough or the ligand-to-metal ratio is too low, the catalyst can aggregate and precipitate. Use a bulkier, more electron-rich ligand or increase the ligand-to-palladium ratio. |
| High Reaction Temperature | Excessive heat can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer duration. |
| High Reactant Concentration | Very high concentrations of reactants can sometimes lead to faster catalyst decomposition. |
Experimental Protocols & Data
The following tables summarize starting conditions for common cross-coupling reactions with this compound, based on optimized conditions for similar substrates. Note: These are starting points and may require optimization for your specific substrate and coupling partner.
Table 1: Recommended Starting Conditions for Sonogashira Coupling
Based on conditions optimized for 2-amino-3-bromopyridine.
| Parameter | Recommended Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N (Triethylamine) |
| Solvent | DMF (Dimethylformamide) |
| Temperature | 100 °C |
| Time | 3 hours |
Table 2: General Protocol for Suzuki-Miyaura Coupling
Adapted from general procedures for 2-bromopyridines.
| Parameter | General Condition |
| Reactants | This compound (1.0 equiv.), Boronic Acid/Ester (1.2-1.5 equiv.), Base (2.0-3.0 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with a ligand, or Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos, XPhos, or other bulky phosphines (if using a separate precursor) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene (often with water as a co-solvent) |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
Table 3: General Protocol for Buchwald-Hartwig Amination
Adapted from general procedures for 2-bromopyridines.
| Parameter | General Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.), Base (1.4-1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | RuPhos, XPhos, or other bulky biaryl phosphine ligands (1-2 equiv. relative to Pd) |
| Base | NaOtBu or LHMDS |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-120 °C |
| Time | 12-24 hours |
Visualized Workflows and Catalytic Cycles
Below are diagrams illustrating key experimental workflows and catalytic cycles.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Analysis: 2-Bromo-3-pyridinol vs. 2-Chloro-3-pyridinol in Key Organic Transformations
A comprehensive guide for researchers and drug development professionals on the relative reactivity of 2-Bromo-3-pyridinol and 2-Chloro-3-pyridinol in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, supported by available experimental data.
In the realm of medicinal chemistry and materials science, the functionalization of pyridine (B92270) scaffolds is a cornerstone of molecular design. Among the versatile building blocks, 2-halo-3-hydroxypyridines serve as critical precursors for the synthesis of a diverse array of more complex molecules. This guide provides an objective comparison of the reactivity of two prominent analogs, this compound and 2-Chloro-3-pyridinol, in two of the most fundamental and widely utilized transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Executive Summary
The comparative reactivity of this compound and 2-Chloro-3-pyridinol is dictated by the nature of the halogen substituent and the specific reaction mechanism. In general, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the carbon-bromine bond is more readily activated than the carbon-chlorine bond, leading to higher reactivity for the bromo-substituted compound. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom typically renders the 2-position of the pyridine ring more electrophilic, favoring substitution at the chloro-substituted derivative. The following sections provide a detailed analysis of these reactivity trends, supported by available experimental data and detailed reaction protocols.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organohalide with a boronic acid or its ester. The reactivity of the halide in this reaction generally follows the trend: I > Br > OTf > Cl. This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling (Illustrative)
| Feature | This compound | 2-Chloro-3-pyridinol |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower catalyst loading may be sufficient. | Higher catalyst loading or more active catalyst systems may be required. |
| Reaction Temperature | Milder reaction temperatures may be employed. | Higher reaction temperatures are often necessary. |
| Reaction Time | Shorter reaction times are generally expected. | Longer reaction times may be needed for complete conversion. |
| Yield | Generally higher yields are anticipated under similar conditions. | Lower yields may be obtained compared to the bromo analog. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridines
The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of halopyridines.[2] Researchers should optimize conditions for their specific substrates.
Materials:
-
2-Halopyridine (e.g., this compound or 2-Chloro-3-pyridinol) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
Procedure:
-
To a reaction vessel, add the 2-halopyridine, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is dependent on the carbon-halogen bond strength, with aryl bromides generally being more reactive than aryl chlorides. This suggests that this compound would be more reactive than 2-Chloro-3-pyridinol in this transformation. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines has been developed, highlighting the utility of this substrate class.[4]
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination (Illustrative)
| Feature | This compound | 2-Chloro-3-pyridinol |
| Relative Reactivity | Higher | Lower |
| Catalyst System | Standard Pd/phosphine (B1218219) ligand combinations are often effective. | More specialized and highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) are typically required. |
| Reaction Conditions | Milder conditions (temperature, reaction time) are generally sufficient. | More forcing conditions are often necessary to achieve good conversion. |
| Base | A wider range of bases can often be used effectively. | Stronger bases are frequently required. |
| Yield | Generally higher yields are expected. | Lower yields and potential for side reactions may be observed. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines
The following is a general protocol for the Buchwald-Hartwig amination, which should be optimized for specific substrates and amines.[5]
Materials:
-
2-Halopyridine (e.g., this compound or 2-Chloro-3-pyridinol) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst and phosphine ligand to an oven-dried reaction vessel.
-
Add the 2-halopyridine, amine, and base.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
A Comparative Structural Analysis of 2-Bromo-3-pyridinol and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural and physicochemical analysis of 2-Bromo-3-pyridinol and its structurally similar compounds: 3-hydroxypyridine (B118123), 2-chloro-3-hydroxypyridine, and 2-fluoro-3-hydroxypyridine (B122602). This objective comparison, supported by available data, aims to inform researchers in the fields of medicinal chemistry and drug development about the potential of these compounds as scaffolds for novel therapeutic agents.
Structural and Physicochemical Properties
The introduction of a halogen atom at the 2-position of the 3-hydroxypyridine scaffold significantly influences its physicochemical properties. A summary of these properties is presented in Table 1. The data indicates a clear trend in molecular weight and melting point with the increasing atomic mass of the halogen substituent.
| Property | This compound | 2-Chloro-3-hydroxypyridine | 2-Fluoro-3-hydroxypyridine | 3-Hydroxypyridine |
| Molecular Formula | C₅H₄BrNO | C₅H₄ClNO | C₅H₄FNO | C₅H₅NO |
| Molecular Weight ( g/mol ) | 174.00[1] | 129.54 | 113.09 | 95.10 |
| CAS Number | 6602-32-0[1] | 6636-78-8 | 174669-74-0 | 109-00-2 |
| Melting Point (°C) | 185-188[2] | 170-172 | Not available | 125-128 |
| Appearance | Off-white to light brown crystalline powder[1] | Slightly beige solid | Not available | Light tan powder |
| IUPAC Name | 2-bromopyridin-3-ol[1] | 2-chloropyridin-3-ol | 2-fluoropyridin-3-ol | pyridin-3-ol |
Biological Activity Profile
While comprehensive, direct comparative studies on the biological activities of these specific four compounds are limited in the currently available literature, the broader class of halogenated pyridines and 3-hydroxypyridine derivatives has been investigated for various therapeutic applications. The presence of a halogen atom is known to enhance the pharmacological activity of many compounds.
Enzyme Inhibition: The 3-hydroxypyridine scaffold is a component of molecules that have been investigated as enzyme inhibitors. The specific inhibitory activities and potencies of 2-bromo-, 2-chloro-, and 2-fluoro-3-hydroxypyridine against various enzymes have not been comparatively characterized in published studies.
Receptor Binding: Analogs of nicotine, which contains a pyridine (B92270) ring, have been studied for their binding characteristics to nicotinic receptors. The influence of halogen substitution at the 2-position of 3-hydroxypyridine on receptor binding affinity and selectivity is an area that warrants further investigation to understand the structure-activity relationship.
Due to the lack of direct comparative experimental data, a generalized workflow for evaluating and comparing the biological activities of these compounds is proposed below.
Experimental Protocols
To facilitate further research, a detailed protocol for a standard antimicrobial susceptibility test is provided. This can be adapted to compare the efficacy of this compound and its analogs against various microbial strains.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Compounds: Prepare stock solutions of this compound, 2-chloro-3-hydroxypyridine, 2-fluoro-3-hydroxypyridine, and 3-hydroxypyridine in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
-
Culture Medium: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Serial Dilutions: Add 50 µL of the stock solution of the first test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Repeat this for each compound in separate rows.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Comparative Bioactivity Screening
The following diagram illustrates a general workflow for the comparative evaluation of the biological activities of the 3-hydroxypyridine derivatives.
Caption: A generalized workflow for screening and comparing the bioactivity of chemical compounds.
References
Comparative Biological Activity of Brominated Pyridinols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of brominated pyridinols, with a focus on their antimicrobial and cytotoxic properties. The information is supported by experimental data and detailed methodologies to aid in further research and development.
I. Comparative Analysis of Biological Activity
The introduction of a bromine atom to the pyridinol scaffold can significantly influence its biological activity. This section compares the antimicrobial and cytotoxic effects of brominated pyridinols with their non-halogenated or other halogenated analogs.
Antimicrobial Activity
Bromination has been shown to enhance the antimicrobial potency of pyridinol derivatives, particularly against Gram-positive bacteria. A notable example is the comparison of an alkyl pyridinol with its brominated counterpart.
Table 1: Comparative Antimicrobial Activity of a Brominated Alkyl Pyridinol and its Analogs against Staphylococcus aureus Strains
| Compound | Substitution | S. aureus (MRSA) MIC (µg/mL)[1] | S. aureus (USA300LAC) MIC (µg/mL)[1] |
| EA-02-009 | Bromine | 0.5–1 | 32 |
| JC-01-072 | Unsubstituted Alkyl | 4–8 | Not Reported |
| JC-01-074 | Unsubstituted Alkyl | 16 | Not Reported |
| EA-02-011 | Unsubstituted Alkyl | 32 | Not Reported |
As shown in Table 1, the brominated pyridinol EA-02-009 exhibited the most potent activity against various S. aureus/MRSA strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5–1 µg/mL[1]. Interestingly, its potency was significantly lower against the MRSA strain USA300LAC, suggesting strain-specific mechanisms of action or resistance[1]. The position of the nitrogen in the pyridinol ring also appears to influence antimicrobial activity, as seen in the varying MICs of the unsubstituted alkyl pyridinols[1].
Cytotoxic and Antiproliferative Activity
Bromo-substitution has also been investigated for its impact on the anticancer properties of related heterocyclic compounds like imidazo[4,5-b]pyridines.
Table 2: Comparative Antiproliferative Activity of Bromo-substituted Imidazo[4,5-b]pyridines against Human Cancer Cell Lines
| Compound | Substitution | Cell Line | IC50 (µM) |
| Compound 10 | Bromo -substituted, Unsubstituted amidino group | SW620 (Colon Carcinoma) | 0.4 |
| Compound 14 | Bromo -substituted, 2-imidazolinyl group | SW620 (Colon Carcinoma) | 0.7 |
Compounds 10 and 14 , both featuring a bromine atom on the pyridine (B92270) nucleus, demonstrated potent and selective inhibitory activity against the colon carcinoma cell line SW620, with IC50 values in the sub-micromolar range. This suggests that the presence of bromine, in combination with specific amidino groups, is a key determinant for their antiproliferative effects.
II. Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key biological assays are provided below.
A. Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is quantified by determining the MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for this assessment.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Grow bacterial strains (e.g., S. aureus) in a suitable broth medium to the desired optical density (A600).
-
Dilute the bacterial culture to achieve a standardized inoculum size, typically 10^4 to 10^5 Colony Forming Units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the test medium to twice the highest desired concentration.
-
Perform serial two-fold dilutions in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the absorbance can be read using a microplate reader to determine the concentration that inhibits growth by a certain percentage (e.g., MIC50 or MIC90).
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
B. Cytotoxicity and Antiproliferative Activity Assessment
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., SW620) into a 96-well plate at a predetermined density (e.g., 5 × 10^4 cells/well) in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity and antiproliferative assay.
III. Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which brominated pyridinols exert their biological effects are still under investigation. However, some general mechanisms for related compounds have been proposed. For bromo-substituted imidazo[4,5-b]pyridines, their antiproliferative activity may involve the inhibition of specific kinases, such as Aurora kinases, which are critical for cell cycle regulation. The antimicrobial action of some pyridinol compounds is hypothesized to involve the disruption of the bacterial cell membrane, leading to cell death. Further research is required to elucidate the specific signaling pathways modulated by brominated pyridinols.
Logical Relationship for Proposed Mechanism of Action
Caption: Proposed mechanisms of action for brominated pyridinols.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an analytical method for the quantification of 2-Bromo-3-pyridinol depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific purpose of the analysis (e.g., purity assessment, pharmacokinetic studies).
| Analytical Method | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase. | High sensitivity and resolution for separating complex mixtures.[1] Versatile and widely used for non-volatile or thermally unstable compounds.[2] | Requires reference standards for impurity identification. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | High selectivity and definitive identification based on mass spectra. Excellent for volatile impurities and residual solvent analysis.[1] | Requires the analyte to be volatile and thermally stable, or to undergo derivatization.[2] |
| UV-Visible Spectrophotometry | Measurement of the absorbance of light by the analyte in a solution. | Simple, cost-effective, and rapid for routine analysis. | Lower sensitivity and selectivity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds. |
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the analytical methods discussed, based on data from the analysis of analogous pyridine (B92270) derivatives.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 105% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 0.05 - 5 ng/mL | 0.5 - 5 µg/mL |
Note: The values presented are typical and may vary depending on the specific instrument, method conditions, and sample matrix.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized based on standard practices for the analysis of pyridine derivatives.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a reversed-phase HPLC method suitable for the analysis of polar aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.[1]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B) to elute the analyte and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm), determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of a hydroxylated pyridine derivative, which may require derivatization to improve volatility.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS).
-
Derivatization (if necessary): The hydroxyl group of this compound can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate). If derivatization is performed, follow the specific protocol for the chosen reagent.
UV-Visible Spectrophotometry
This protocol is for the direct quantification of this compound, assuming no significant interfering substances are present in the sample matrix.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the sample and is transparent in the UV region of interest (e.g., Methanol, Ethanol, or a buffered aqueous solution).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Catalyst Performance in 2-Bromo-3-pyridinol Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2-Bromo-3-pyridinol scaffold is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is pivotal for modulating the biological activity of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig amination, are powerful tools for achieving these transformations. However, the presence of the hydroxyl group on the pyridine (B92270) ring in this compound introduces specific challenges, including potential catalyst inhibition and competing N- versus O-arylation, making the choice of an appropriate catalytic system paramount for successful synthesis.
This guide provides a comparative overview of the performance of different catalysts in reactions involving this compound and its close analogs. We present quantitative data from the literature, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic cycles to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Performance of Catalysts in C-C and C-N Bond Formation
The selection of a suitable catalyst and reaction conditions is crucial for achieving high yields and selectivity in the cross-coupling reactions of this compound. While direct comparative studies on this specific substrate are limited in the readily available literature, valuable insights can be drawn from studies on structurally similar compounds, particularly 2-amino-3-bromopyridine (B76627). The data presented below for the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes provides a strong benchmark for expected reactivity and catalyst performance.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A study by Zhu et al. (2017) on the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes identified an optimal catalyst system that provides excellent yields.[1][2] These conditions are a valuable starting point for the development of protocols for this compound.
Table 1: Performance of Pd(CF₃COO)₂/PPh₃ in the Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes [1][2]
| Entry | Terminal Alkyne | R Group | Yield (%) |
| 1 | Phenylacetylene | Phenyl | 96 |
| 2 | 4-Methylphenylacetylene | 4-Methylphenyl | 95 |
| 3 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 92 |
| 4 | 4-Chlorophenylacetylene | 4-Chlorophenyl | 93 |
| 5 | 2-Thienylacetylene | 2-Thienyl | 88 |
| 6 | Cyclohexylacetylene | Cyclohexyl | 75 |
| 7 | 1-Hexyne | n-Butyl | 72 |
| 8 | 3,3-Dimethyl-1-butyne | tert-Butyl | 78 |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF, 100°C, 3 hours.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For pyridinone substrates, which share features with this compound, the choice of a palladium catalyst and a suitable phosphine (B1218219) ligand is critical to overcome challenges such as catalyst inhibition by the nitrogen atom. Generally, palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are used in combination with electron-rich, bulky phosphine ligands such as trialkylphosphines (e.g., PCy₃) or biarylphosphines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in the synthesis of arylamines. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often being necessary to promote the reaction with challenging substrates like bromopyridines.
Experimental Protocols
Detailed experimental procedures are essential for the successful replication and adaptation of catalytic reactions. Below is a representative protocol for the Sonogashira coupling, based on the optimized conditions for a close analog of this compound.
Detailed Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol is based on the optimized conditions reported by Zhu et al. (2017) for the Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne.
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (4.2 mg, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (6.6 mg, 5.0 mol%)
-
Copper(I) iodide (CuI) (4.8 mg, 5.0 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
Anhydrous N,N-dimethylformamide (DMF) (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottomed flask.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-alkynylpyridine.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the reaction mechanisms and procedural steps.
Caption: General catalytic cycle for the Sonogashira coupling reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
A Researcher's Guide to Assessing the Purity of Commercially Available 2-Bromo-3-pyridinol
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 2-Bromo-3-pyridinol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the biological activity and safety of drug candidates. This guide provides a comparative overview of analytical methods for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation.
Importance of Purity Assessment
The presence of impurities in this compound can lead to several undesirable outcomes:
-
Side Reactions: Impurities can participate in unintended side reactions, leading to a complex mixture of products and reducing the yield of the desired compound.
-
Altered Biological Activity: In drug discovery, impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Some impurities may be toxic, posing a safety risk in preclinical and clinical development.
-
Inconsistent Results: Batch-to-batch variability in purity can lead to inconsistent experimental results, hindering the progress of research and development projects.
Given these considerations, a thorough purity assessment of commercially available this compound is not just a quality control measure but a critical step in ensuring the integrity of scientific research.
Comparison of Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high-throughput screening. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of the analyte between a stationary and a mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High sensitivity and resolution, suitable for a wide range of compounds. | Requires a suitable chromophore for UV detection. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC for trace impurities. |
| GC-MS | Separation of volatile compounds followed by their detection based on mass-to-charge ratio. | Identification of volatile impurities and residual solvents. | High sensitivity and specificity for volatile compounds, provides molecular weight information. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Below are detailed experimental protocols for the three recommended analytical techniques for assessing the purity of this compound. These are general methods and may require optimization for specific instruments and samples.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 275 nm
-
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
-
Internal standard for quantitative NMR (qNMR), e.g., maleic acid (optional)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Analysis:
-
Confirm the chemical shifts and coupling patterns of the protons of this compound.
-
Integrate the signals corresponding to the main compound and any visible impurities.
-
The relative molar ratio of impurities can be estimated from the integration values. For quantitative analysis (qNMR), a known amount of an internal standard is added, and the purity is calculated by comparing the integral of a specific proton of the analyte to that of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., dichloromethane (B109758) or methanol)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier gas flow: 1 mL/min (constant flow)
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron ionization (EI) at 70 eV
-
Scan range: 40-400 m/z
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks corresponding to impurities by comparing their mass spectra with a library (e.g., NIST).
Comparative Data on Commercial this compound
The following table presents hypothetical purity data for this compound from three different commercial suppliers, as determined by the analytical methods described above. This data is for illustrative purposes to highlight potential variations.
| Supplier | Stated Purity | HPLC Purity (%) | Major Impurity (by HPLC) | NMR Purity (%) | Residual Solvents (by GC-MS) |
| Supplier A | >99% | 99.5 | Unidentified (0.3%) | 99.2 | Dichloromethane (0.1%) |
| Supplier B | 99% | 98.8 | 3-Hydroxypyridine (0.8%) | 98.5 | None Detected |
| Supplier C | >98% | 99.1 | 2,6-Dibromo-3-pyridinol (0.5%) | 99.0 | Acetone (0.2%) |
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further aid in understanding the process and importance of purity, the following diagrams, created using the DOT language, illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a derivative of this compound might act.
A Comparative Guide to the Synthetic Routes of 2-Bromo-3-pyridinol for Enhanced Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Bromo-3-pyridinol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three primary synthetic routes to this compound, with a focus on efficiency, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways. Here, we evaluate three common methods: the direct bromination of 3-hydroxypyridine (B118123), the Sandmeyer reaction of 2-amino-3-hydroxypyridine (B21099), and a two-step synthesis involving the demethylation of 2-bromo-3-methoxypyridine (B21398). The efficiency of each route is assessed based on reaction yield, and the complexity of the procedure.
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction | Route 3: Two-Step Synthesis via Demethylation |
| Starting Material | 3-Hydroxypyridine | 2-Amino-3-hydroxypyridine | 3-Hydroxypyridine |
| Overall Yield | 67-75%[1] | Estimated 60-70% | ~50-65% (overall) |
| Number of Steps | 1 | 1 (from amino precursor) | 2 |
| Key Reagents | Bromine, Sodium Hydroxide (B78521) | Sodium Nitrite (B80452), Copper(I) Bromide, HBr | Bromine, NaOH, Methylating agent, HBr |
| Reaction Conditions | Low temperature (0-15°C) | Low temperature (0-5°C) for diazotization | Varied, includes low and high temperatures |
| Advantages | Single step, good yield | Utilizes a common precursor | High yield in the final demethylation step |
| Disadvantages | Use of elemental bromine | Diazonium salts can be unstable | Multi-step process, lower overall yield |
Visualizing the Synthetic Pathways
To illustrate the relationships between the reactants, intermediates, and products in each synthetic route, the following diagrams have been generated.
Caption: Route 1: Direct Bromination of 3-Hydroxypyridine.
Caption: Route 2: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine.
Caption: Route 3: Two-Step Synthesis via 2-Bromo-3-methoxypyridine.
Experimental Protocols
Route 1: Direct Bromination of 3-Hydroxypyridine
This method involves the direct bromination of 3-hydroxypyridine using a hypobromite (B1234621) solution.
Procedure:
-
A solution of 40% aqueous sodium hydroxide (60 mL) is cooled to between -10°C and 0°C in an ice-salt bath.[1]
-
Bromine (16 g, 0.1 mol) is added dropwise to the cooled sodium hydroxide solution while maintaining the temperature.[1]
-
In a separate flask, 3-hydroxypyridine (9.8 g, 0.1 mol) is dissolved in 40% aqueous sodium hydroxide (50 mL).[1]
-
The 3-hydroxypyridine solution is then added dropwise to the bromine solution, keeping the system temperature at 10-15°C.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2.5-3 hours.
-
The pH of the solution is adjusted to 7 with an acid.
-
The resulting crude product is collected and recrystallized to yield this compound. The reported yield is between 70% and 75%. A similar procedure reports a yield of 67%.
Route 2: Sandmeyer Reaction of 2-Amino-3-hydroxypyridine
Representative Procedure:
-
2-Amino-3-hydroxypyridine is dissolved in an aqueous hydrobromic acid solution and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the evolution of nitrogen gas ceases.
-
The product, this compound, is then isolated by extraction and purified.
The yield for this reaction is estimated to be in the range of 60-70%, which is typical for Sandmeyer reactions on similar substrates.
Route 3: Two-Step Synthesis via Demethylation of 2-Bromo-3-methoxypyridine
This route involves the synthesis of an intermediate, 2-bromo-3-methoxypyridine, which is subsequently demethylated to afford the final product.
Step 1: Synthesis of 2-Bromo-3-methoxypyridine from 3-Hydroxypyridine
This step itself is a two-part process starting with the bromination of 3-hydroxypyridine as described in Route 1, with a yield of 70-75%. The resulting this compound is then methylated.
Methylation Procedure:
-
To a stirred mixture of this compound (71.0 g) and pulverized potassium hydroxide (77.8 g) in DMSO (500 mL) under a nitrogen atmosphere, a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise at 55-60°C.
-
The reaction is maintained at this temperature for 30 minutes after the addition is complete.
-
The mixture is then poured into ice water, and the precipitate is collected by filtration.
-
The precipitate is triturated with diethyl ether, and the combined organic extracts are washed sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution.
-
The organic phase is dried and concentrated to give 2-bromo-3-methoxypyridine with a reported yield of 68%.
Step 2: Demethylation of 2-Bromo-3-methoxypyridine
Procedure:
-
2-Bromo-3-methoxypyridine (295 mg, 1.57 mmol) is heated in hydrobromic acid (5 mL) to 140°C and stirred overnight under an inert atmosphere.
-
The solution is then neutralized with a saturated sodium bicarbonate solution and extracted three times with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-3-hydroxypyridine. This step has a high reported yield of 94%.
Conclusion
The choice of the most efficient synthetic route to this compound depends on the specific requirements of the synthesis, including the availability of starting materials, desired yield, and tolerance for multi-step procedures.
-
Route 1 (Direct Bromination) offers a straightforward, single-step synthesis with a good yield, making it an attractive option for its simplicity.
-
Route 2 (Sandmeyer Reaction) is a viable alternative, particularly if 2-amino-3-hydroxypyridine is a readily available starting material. However, the handling of potentially unstable diazonium intermediates requires careful control of reaction conditions.
-
Route 3 (Two-Step Synthesis) , while involving more steps, benefits from a very high-yielding final demethylation step. The overall yield is comparable to the other routes but requires the synthesis and isolation of an intermediate.
For large-scale production where operational simplicity and a reduced number of steps are critical, the Direct Bromination of 3-hydroxypyridine appears to be the most efficient and practical choice. However, for specific applications where the precursor for the Sandmeyer reaction is more accessible or where the high-purity final product from the demethylation route is advantageous, the other routes present valuable alternatives.
References
Comparative Analysis of Antibody Cross-Reactivity with 2-Bromo-3-pyridinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 2-Bromo-3-pyridinol with a panel of its structural derivatives. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies. The experimental protocols provided are based on established methodologies for immunoassay development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. When generating antibodies for assays or therapeutic purposes, understanding the specificity and cross-reactivity profile is crucial. Cross-reactivity with structurally related derivatives can lead to inaccurate quantification in immunoassays or off-target effects in therapeutic applications. This guide outlines a systematic approach to characterizing the cross-reactivity of an antibody raised against a haptenized form of this compound.
Hypothetical Antibody Generation
To elicit an immune response against the small molecule this compound (a hapten), it was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH). The hydroxyl group of this compound was derivatized with a linker containing a terminal carboxylic acid, which was then coupled to the amine groups of KLH using carbodiimide (B86325) chemistry. The resulting conjugate (this compound-linker-KLH) was used to immunize rabbits for the production of polyclonal antibodies.
Cross-Reactivity Assessment by Competitive ELISA
The cross-reactivity of the generated polyclonal antibody was assessed using an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the ability of this compound and its derivatives to inhibit the binding of the antibody to a coating antigen (this compound-linker-Bovine Serum Albumin) is measured. The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined and used to calculate the percentage of cross-reactivity relative to this compound.
Data Summary
The following table summarizes the hypothetical cross-reactivity data for the anti-2-Bromo-3-pyridinol polyclonal antibody with a panel of selected derivatives.
| Compound Name | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Reference Compound) | 10 | 100 |
| 2-Bromo-3-methoxypyridine | Derivative A | 50 | 20 |
| 2-Amino-5-bromo-3-hydroxypyridine | Derivative B | 200 | 5 |
| 2-Bromo-4,6-diiodo-3-pyridinol | Derivative C | > 1000 | < 1 |
| 2-Amino-3-bromo-5-chloropyridine | Derivative D | 800 | 1.25 |
| 3-Hydroxypyridine | Derivative E | 500 | 2 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Hapten Synthesis and Conjugation to Carrier Proteins
A derivative of this compound containing a linker arm with a terminal carboxyl group is synthesized. This is then conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for use as a coating antigen in the ELISA.
-
Materials: this compound, succinic anhydride (B1165640), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), KLH, BSA, Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).
-
Procedure:
-
React this compound with succinic anhydride to introduce a carboxylic acid linker.
-
Activate the carboxyl group of the hapten-linker construct using DCC and NHS in DMF.
-
Slowly add the activated hapten to a solution of KLH or BSA in PBS (pH 8.0).
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Dialyze the conjugate extensively against PBS to remove unconjugated hapten and reaction byproducts.
-
Confirm conjugation using UV-Vis spectrophotometry and/or MALDI-TOF mass spectrometry.
-
Antibody Production (Polyclonal)
-
Host Animal: New Zealand white rabbits.
-
Immunization Protocol:
-
Emulsify the this compound-linker-KLH conjugate (1 mg/mL) with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Administer subsequent booster immunizations every 3-4 weeks with the conjugate emulsified in Freund's incomplete adjuvant.
-
Collect blood samples prior to the primary immunization (pre-immune serum) and 10-14 days after each booster.
-
Monitor the antibody titer using a non-competitive ELISA.
-
Once a high titer is achieved, perform a terminal bleed and purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
-
Competitive ELISA for Cross-Reactivity Analysis
-
Materials: 96-well microtiter plates, this compound-linker-BSA conjugate, anti-2-Bromo-3-pyridinol polyclonal antibody, HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), TMB substrate, stop solution (e.g., 2M H₂SO₄), this compound and its derivatives, PBS, Tween-20, BSA.
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-linker-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each derivative in PBS.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Plot the absorbance values against the logarithm of the concentration for this compound and each derivative.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) * 100
Visualizations
Experimental Workflow for Antibody Production and Cross-Reactivity Testing
Caption: Workflow for polyclonal antibody generation and cross-reactivity analysis.
Signaling Pathway (Illustrative for Immunoassay Principle)
Caption: Principle of competitive ELISA for cross-reactivity assessment.
Safety Operating Guide
Proper Disposal of 2-Bromo-3-pyridinol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Bromo-3-pyridinol is critical for maintaining a secure laboratory environment and protecting personnel from potential hazards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard safety protocols for hazardous chemical waste management. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause serious skin and eye irritation.[1][2] When handling this compound, always wear appropriate Personal Protective Equipment (PPE), including a dust mask, safety goggles, and chemical-resistant gloves.[3]
Summary of Key Chemical and Safety Data
For quick reference, the table below summarizes the essential information for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6602-32-0 |
| Molecular Formula | C5H4BrNO |
| Appearance | Off-white to light brown crystalline powder[1][4] |
| Hazards | Harmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant |
Detailed Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation and containment. As a brominated organic compound, it must be treated as halogenated organic waste .
Experimental Protocol for Waste Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, weighing boats, gloves).
-
Crucially, segregate this waste into a designated container for halogenated organic compounds . Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap, specifically designated for halogenated organic waste.
-
The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."
-
List all chemical constituents and their approximate percentages on the label. Ensure the full chemical name "this compound" is used, not abbreviations.
-
-
Waste Accumulation:
-
For solid waste (e.g., powder, contaminated consumables), carefully place it into the designated wide-mouth solid waste container.
-
For solutions containing this compound, pour the waste carefully into the designated liquid halogenated waste container, using a funnel to prevent spills.
-
Keep the waste container closed at all times except when adding waste.
-
-
Storage of Waste Container:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, and the container must be kept in secondary containment to mitigate any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (typically around 80% capacity to allow for expansion), arrange for its collection.
-
Follow your institution's specific procedures for hazardous waste pickup, which usually involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-3-pyridinol
Essential Safety and Handling Guide for 2-Bromo-3-pyridinol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 6602-32-0). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin.[2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of after use in accordance with laboratory practices. |
| Body Protection | Laboratory coat. | A flame-retardant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Work in a well-ventilated area. | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. A NIOSH-approved N95 dust mask is also recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe handling.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with a steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container designated for hazardous solid waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, properly labeled container for halogenated organic waste. |
| General Disposal | Do not dispose of this chemical down the drain. All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
